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  • Product: ent-3-Oxokaurane-16,17-diol

Core Science & Biosynthesis

Foundational

Unveiling the Architecture of a Bioactive Diterpenoid: A Technical Guide to the Structural Elucidation of ent-3-Oxokaurane-16,17-diol

Introduction: The Significance of Structural Precision in Drug Discovery In the realm of natural product chemistry, the ent-kaurane diterpenoids represent a vast and structurally diverse family of compounds with a wide s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Structural Precision in Drug Discovery

In the realm of natural product chemistry, the ent-kaurane diterpenoids represent a vast and structurally diverse family of compounds with a wide spectrum of biological activities. Among these, ent-3-Oxokaurane-16,17-diol has emerged as a molecule of significant interest due to its potential therapeutic applications. The precise determination of its three-dimensional structure is a critical prerequisite for understanding its mechanism of action, establishing structure-activity relationships (SAR), and enabling further drug development efforts. This in-depth technical guide provides a comprehensive, field-proven workflow for the complete chemical structure elucidation of ent-3-Oxokaurane-16,17-diol, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for achieving unambiguous structural assignment.

Part 1: Foundational Analysis - Confirming the Molecular Blueprint

The initial steps in the structural elucidation of a purified natural product are centered on establishing its molecular formula and identifying key functional groups. This foundational data provides the necessary framework for the subsequent detailed spectroscopic analysis.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

High-resolution mass spectrometry is the cornerstone for determining the precise molecular weight and, consequently, the elemental composition of a molecule.[1] For ent-3-Oxokaurane-16,17-diol, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the technique of choice due to its soft ionization nature, which typically yields a prominent molecular ion peak.[1]

Experimental Protocol: HR-ESI-MS

  • Sample Preparation: A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.[1]

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer, for instance, an Orbitrap or Time-of-Flight (TOF) instrument.[1]

  • Ionization Mode: Positive ion mode is generally selected for this class of compounds, looking for the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

  • Data Acquisition: The instrument is scanned over a relevant mass range (e.g., m/z 100-1000) to detect the molecular ion.

  • Data Analysis: The exact mass of the most abundant molecular ion is used to calculate the elemental formula using specialized software.

For ent-3-Oxokaurane-16,17-diol, the expected molecular formula is C₂₀H₃₂O₃, corresponding to a calculated exact mass of 320.2351 for the neutral molecule. The HR-ESI-MS data should yield an [M+H]⁺ ion at m/z 321.2424 or an [M+Na]⁺ ion at m/z 343.2244, with a mass accuracy of less than 5 ppm. This high-resolution data provides strong evidence for the proposed elemental composition.

Table 1: Expected HR-ESI-MS Data for ent-3-Oxokaurane-16,17-diol

IonCalculated m/z
[C₂₀H₃₂O₃+H]⁺321.2424
[C₂₀H₃₂O₃+Na]⁺343.2244
Infrared (IR) Spectroscopy: A Glimpse into Functional Groups

Infrared spectroscopy provides valuable information about the types of chemical bonds and functional groups present in a molecule. For ent-3-Oxokaurane-16,17-diol, the IR spectrum is expected to show characteristic absorption bands for the hydroxyl and carbonyl groups.

Expected IR Absorptions:

  • ~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl groups.

  • ~1700 cm⁻¹ (strong): C=O stretching vibration of the ketone at the C-3 position.

Part 2: Assembling the Carbon Skeleton - A Deep Dive into NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the carbon framework and assign the positions of protons and carbons.

Sample Preparation for NMR Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Protocol: NMR Sample Preparation

  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[3]

  • Solvent: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are common choices. Ensure the solvent is of high purity to avoid interfering signals.[3]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).[4]

  • Filtration: To ensure a homogeneous solution and prevent line broadening, it is advisable to filter the sample into the NMR tube through a small plug of glass wool in a Pasteur pipette.[4]

1D NMR: ¹H and ¹³C Spectra - The Building Blocks

The ¹H and ¹³C NMR spectra provide the fundamental information about the number and types of protons and carbons in the molecule.

  • ¹H NMR Spectrum: This spectrum reveals the chemical environment of each proton, their multiplicity (splitting patterns), and their relative numbers (integration). For ent-3-Oxokaurane-16,17-diol, the spectrum is expected to be complex in the aliphatic region (δ 0.8-2.5 ppm) due to the rigid polycyclic structure leading to significant signal overlap.[5]

  • ¹³C NMR and DEPT Spectra: The ¹³C NMR spectrum indicates the number of unique carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for distinguishing between CH₃, CH₂, and CH carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for the ent-Kaurane Skeleton of ent-3-Oxokaurane-16,17-diol

CarbonPredicted Chemical Shift (δ ppm)Carbon Type (DEPT-135)
C-1~38CH₂
C-2~34CH₂
C-3~216C
C-4~47C
C-5~55CH
C-6~20CH₂
C-7~41CH₂
C-8~44C
C-9~56CH
C-10~39C
C-11~18CH₂
C-12~33CH₂
C-13~42CH
C-14~39CH₂
C-15~49CH₂
C-16~78C
C-17~65CH₂
C-18~27CH₃
C-19~21CH₃
C-20~15CH₃

Note: These are approximate values based on known ent-kaurane diterpenoids and can vary depending on the solvent and other structural features.

2D NMR: Connecting the Pieces

2D NMR experiments are essential for establishing the connectivity between atoms and building the complete molecular structure.

Workflow for 2D NMR Analysis

Elucidation_Workflow cluster_1d 1D NMR cluster_2d 2D NMR Connectivity cluster_stereo Stereochemistry H1 ¹H NMR COSY COSY H1->COSY ¹H-¹H Couplings HSQC HSQC H1->HSQC ¹JCH Correlations HMBC HMBC H1->HMBC ²⁻³JCH Correlations C13 ¹³C NMR & DEPT C13->HSQC C13->HMBC COSY->HMBC Fragment Assembly HSQC->HMBC NOESY NOESY/ROESY HMBC->NOESY Planar Structure

Caption: 2D NMR workflow for establishing the planar structure.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). This allows for the tracing of proton-proton spin systems within the molecule, helping to piece together fragments of the structure.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon to which it is directly attached (¹JCH). This is a crucial step for assigning the ¹³C NMR signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most informative for assembling the carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). By observing these long-range correlations, one can connect the fragments identified from COSY and build the complete tetracyclic core of the ent-kaurane skeleton. For instance, correlations from the methyl protons (H₃-18, H₃-19, and H₃-20) to their neighboring quaternary and methine carbons are particularly diagnostic for confirming the ring junctions.

Part 3: Defining the Three-Dimensional Architecture - Stereochemistry

Once the planar structure is established, the next critical step is to determine the relative and absolute stereochemistry of the molecule. For ent-3-Oxokaurane-16,17-diol, this involves defining the configuration of multiple chiral centers.

NOESY/ROESY: Through-Space Correlations

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close proximity, typically within 5 Å.[6] The 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to observe these interactions. ROESY is often preferred for molecules of this size as it avoids the issue of zero or negative NOEs that can occur for medium-sized molecules.[6]

Key NOE Correlations for Stereochemical Assignment:

  • Ring Junctions: NOEs between axial protons on adjacent rings can confirm the cis or trans fusion of the rings. For the ent-kaurane skeleton, specific NOEs will be characteristic of the expected stereochemistry.

  • Substituent Orientation: The orientation of the hydroxyl group at C-17 and the methyl group at C-16 can be determined by observing NOEs to nearby protons on the D-ring and the C/D ring junction.

Stereochemistry_Logic Planar_Structure Established Planar Structure NOESY_Data NOESY/ROESY Data (Through-space correlations) Planar_Structure->NOESY_Data Xray X-ray Crystallography (If single crystal is obtained) Planar_Structure->Xray Relative_Config Relative Configuration NOESY_Data->Relative_Config Defines 3D arrangement Xray->Relative_Config Confirms relative stereochemistry Absolute_Config Absolute Configuration Xray->Absolute_Config Determines enantiomer (via anomalous dispersion) Relative_Config->Absolute_Config Requires chiral reference or further analysis

Caption: Logic diagram for determining stereochemistry.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction is the gold standard for determining the complete three-dimensional structure of a molecule, including its absolute configuration.[7] If a suitable single crystal of ent-3-Oxokaurane-16,17-diol can be obtained, this method provides an unambiguous structural proof.

Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The purified compound is dissolved in a suitable solvent or solvent system and allowed to slowly evaporate, or subjected to other crystallization techniques (e.g., vapor diffusion, cooling) to grow single crystals of sufficient quality.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates.

  • Absolute Configuration: The absolute configuration can often be determined from the diffraction data of a non-centrosymmetric crystal of an enantiomerically pure compound through the analysis of anomalous dispersion effects (the Bijvoet method).[8]

Part 4: Corroborating Evidence - Advanced Techniques

Tandem Mass Spectrometry (MS/MS): Fragmentation Pathways

Tandem mass spectrometry can provide additional structural information by analyzing the fragmentation patterns of the molecular ion. For ent-kaurane diterpenoids, characteristic losses of water (from hydroxyl groups) and other small neutral molecules can be observed.[9] The fragmentation pattern can help to confirm the presence and location of the hydroxyl and ketone functionalities. Fragmentation with the successive loss of multiple 18 Da (H₂O) is characteristic of hydroxyl groups.[10]

Computational Chemistry: Predicting NMR Chemical Shifts

In cases of ambiguity or for a higher level of confidence in structural assignment, quantum chemical calculations can be employed to predict the ¹³C and ¹H NMR chemical shifts for a proposed structure.[11] The calculated shifts are then compared to the experimental data. A good correlation between the calculated and experimental values provides strong support for the proposed structure. This approach is particularly useful for distinguishing between diastereomers that may have very similar NMR spectra.[12]

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of a complex natural product like ent-3-Oxokaurane-16,17-diol is a deductive process that relies on the synergistic integration of multiple analytical techniques. By systematically applying high-resolution mass spectrometry, 1D and 2D NMR spectroscopy, and methods to determine stereochemistry, researchers can confidently and accurately define the complete chemical structure. This detailed structural knowledge is the essential foundation for advancing our understanding of the biological activity of this promising diterpenoid and for guiding future endeavors in drug discovery and development.

References

  • Structural characterisation of natural products by means of quantum chemical calculations of NMR parameters: new insights. Organic Chemistry Frontiers. [Link]

  • Complete 13C NMR assignments for ent‐kaurane diterpenoids from Sideritis species. Bezmialem Vakif University DSpace Openaccess Platformu. [Link]

  • Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. PMC. [Link]

  • Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. eScholarship.org. [Link]

  • New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity. RSC Publishing. [Link]

  • NMR Sample Preparation. University of Maryland. [Link]

  • Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. ACS Publications. [Link]

  • Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. arXiv.org. [Link]

  • 13 C-NMR data of the isolated ent-kaurenes (1-8) from S. lycia. ResearchGate. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. [Link]

  • Microscale Methodology for Structure Elucidation of Natural Products. PMC. [Link]

  • New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity. Semantic Scholar. [Link]

  • Structure revision of ent-kaurane diterpenoids, isoserrins A, B, and D, enabled by DU8+ computation of their NMR spectral data. NSF PAR. [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. ResearchGate. [Link]

  • Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. PMC. [Link]

  • ent-Kaurane-Based Regio- and Stereoselective Inverse Electron Demand Hetero-Diels-Alder Reactions: Synthesis of Dihydropyran-Fused Diterpenoids. PMC. [Link]

  • NOESY and ROESY. University of Missouri. [Link]

  • NMR sample preparation guidelines. ETH Zurich. [Link]

  • Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. MDPI. [Link]

  • Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. ResearchGate. [Link]

  • Current strategies for the elucidation of the structures of natural products. ResearchGate. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Isolation and Structural Elucidation of Compounds from Natural Products. VTechWorks. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. JOVE. [Link]

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. PubMed. [Link]

  • Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides. ResearchGate. [Link]

  • Table of Characteristic Proton NMR Shifts. University of California, Los Angeles. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. PMC. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium. PMC. [Link]

  • Absolute configuration of complex chiral molecules. Spark904. [Link]

Sources

Exploratory

The Odyssey of Ent-Kaurane Diterpenoids: From TCM to Covalent Therapeutics

Executive Summary The ent-kaurane diterpenoids represent a masterclass in natural product evolution, transitioning from traditional anti-inflammatory remedies to precise covalent inhibitors in modern oncology. Defined by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ent-kaurane diterpenoids represent a masterclass in natural product evolution, transitioning from traditional anti-inflammatory remedies to precise covalent inhibitors in modern oncology. Defined by their rigid tetracyclic scaffold and a highly reactive


-methylene-cyclopentanone moiety, these molecules have unlocked new paradigms in targeting "undruggable" proteins like the NLRP3 inflammasome and NF-

B. This technical guide reconstructs their discovery, elucidates their unique biosynthetic origins, and provides validated protocols for their isolation and mechanistic characterization.

Historical Genesis & Botanical Origins

The "Donglingcao" Legacy

The history of ent-kaurane diterpenoids is inextricably linked to the genus Isodon (formerly Rabdosia, family Lamiaceae). In the Henan province of China, Isodon rubescens (known locally as "Donglingcao") was traditionally brewed to treat esophageal carcinoma and chronic inflammation. Unlike many TCM herbs that rely on synergistic mixtures, the efficacy of Isodon was potent enough to suggest a single, dominant bioactive principle.

The Isolation Milestones
  • 1961: The foundational hydrocarbon, ent-kaurene, was first isolated from Agathis australis (Kauri pine), establishing the "ent" (enantiomeric) stereochemical series opposite to the gibberellin precursors found in fungi.

  • 1967-1970s: The isolation of Oridonin and Ponicidin from Isodon rubescens marked the turning point. Early work by Fujita in Japan and Sun Han-Dong at the Kunming Institute of Botany (KIB) in China characterized these compounds. Sun Han-Dong’s group eventually isolated and characterized over 600 novel diterpenoids from Isodon, creating the world's most comprehensive library of this scaffold.

Structural Architecture & Biosynthesis

The ent-kaurane skeleton is a tetracyclic diterpene (


) derived from the non-mevalonate pathway. Its biological potency hinges on a specific structural feature: the exocyclic 

-methylene ketone
on the D-ring.
Biosynthetic Cascade

The synthesis begins with Geranylgeranyl Diphosphate (GGPP). It involves two distinct cyclization events catalyzed by terpene synthases, followed by extensive oxidation by cytochrome P450s.

  • Cyclization 1 (CPS): ent-Copalyl diphosphate synthase converts GGPP to ent-copalyl diphosphate (ent-CPP).

  • Cyclization 2 (KS): ent-Kaurene synthase cyclizes ent-CPP to the tetracyclic hydrocarbon ent-kaurene.

  • Oxidative Functionalization (KO & Others): ent-Kaurene oxidase (CYP701A) and subsequent P450s oxidize C-19 and other positions to form the lactone rings and the critical enone system found in Oridonin.

Visualization: Biosynthetic Pathway

Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) entCPP ent-Copalyl Diphosphate GGPP->entCPP CPS (Cyclization I) entKaurene ent-Kaurene (Tetracyclic Core) entCPP->entKaurene KS (Cyclization II) KaurenoicAcid ent-Kaurenoic Acid entKaurene->KaurenoicAcid KO (CYP701A) Oxidation @ C19 Oridonin Oridonin (Bioactive End-Product) KaurenoicAcid->Oridonin Multiple P450s (Hydroxylation & Dehydrogenation)

Figure 1: Enzymatic cascade from GGPP to Oridonin. CPS: Copalyl diphosphate synthase; KS: Kaurene synthase; KO: Kaurene oxidase.

The Pivot to Pharmacology: Covalent Mechanism

The defining feature of bioactive ent-kauranes (e.g., Oridonin, Eriocalyxin B) is the Michael Acceptor motif: an


-unsaturated ketone located on the D-ring.
Mechanism of Action

Unlike reversible inhibitors that rely on equilibrium binding, ent-kauranes form a permanent covalent bond with nucleophilic cysteine residues on target proteins.

  • Reaction Type: Michael Addition (1,4-addition).

  • The Warhead: The exocyclic methylene group (=CH2) at C-17 conjugated to the ketone at C-15.

  • The Target: Conserved cysteines in inflammatory proteins.

    • NF-

      
      B:  Cys62 of the p50 subunit.[1]
      
    • NLRP3 Inflammasome: Cys279 of the NACHT domain.

    • HSP70: Cys267.

This covalent modification locks the protein in an inactive conformation, preventing downstream signaling (e.g., preventing the oligomerization of NLRP3).

Visualization: Michael Addition Mechanism

MichaelAddition Protein Target Protein (NF-kB p50 / NLRP3) Cysteine Nucleophilic Cysteine (Thiol -SH) Protein->Cysteine Exposes Complex Transition State (Tetrahedral Intermediate) Cysteine->Complex Nucleophilic Attack on C-17 Methylene Oridonin Oridonin (Michael Acceptor) Oridonin->Complex Electrophile Adduct Covalent Adduct (Irreversible Inhibition) Complex->Adduct Proton Transfer & Stabilization

Figure 2: Covalent modification mechanism. The thiol group of the protein attacks the electrophilic carbon of the ent-kaurane.

Technical Protocols

Protocol A: Isolation of Oridonin from Isodon rubescens

Rationale: This protocol uses a classic solid-liquid extraction followed by crystallization, suitable for obtaining gram-scale quantities of high-purity compound for research.

Materials:

  • Dried aerial parts of Isodon rubescens (ground to powder).[2][3]

  • Solvents: Methanol (MeOH), Petroleum Ether (PE), Ethyl Acetate (EtOAc).

  • Stationary Phase: Silica gel (200-300 mesh).[2]

Workflow:

  • Extraction: Macerate 1 kg of plant powder in 5 L of MeOH at room temperature for 72 hours. Filter and repeat twice.

  • Concentration: Evaporate combined MeOH extracts under reduced pressure (Rotavap at 45°C) to yield a crude gum.

  • Partitioning: Suspend the gum in 1 L water.

    • Partition with PE (

      
       L) to remove chlorophyll and waxy lipids. Discard PE layer.
      
    • Partition aqueous phase with EtOAc (

      
       L). Collect EtOAc layer.
      
  • Enrichment: Dry the EtOAc fraction over anhydrous

    
     and concentrate to dryness.
    
  • Chromatography: Load the residue onto a silica gel column. Elute with a gradient of

    
     (from 100:1 to 10:1).
    
  • Crystallization: Oridonin typically elutes in fractions with moderate polarity (

    
     ~20:1). Pool fractions containing the spot (
    
    
    
    in 10:1
    
    
    ) and recrystallize from hot methanol to yield colorless needles.
Protocol B: Validation of Cysteine Adducts (LC-MS/MS)

Rationale: To prove that a biological effect is due to the covalent mechanism described above, one must identify the specific cysteine residue modified. This protocol is self-validating because the mass shift (+364.4 Da for Oridonin) on a specific peptide fragment provides irrefutable evidence of the adduct.

Workflow:

  • Incubation: Incubate recombinant target protein (e.g., NLRP3, 5

    
    M) with Oridonin (50 
    
    
    
    M) in PBS (pH 7.4) for 2 hours at 37°C.
  • Alkylation (Control): Treat a control sample with Iodoacetamide (IAA) to cap free cysteines.

  • Digestion: Dilute samples with

    
     (50 mM), reduce with DTT (if not investigating disulfide bridges), and digest with Trypsin (1:50 enzyme:protein ratio) overnight at 37°C.
    
  • LC-MS/MS Analysis:

    • Inject peptides onto a C18 reverse-phase column coupled to a Q-TOF or Orbitrap mass spectrometer.

    • Search Parameters: Set "Oridonin addition" (+364.15 Da) as a variable modification on Cysteine residues.

  • Data Interpretation:

    • Look for the mass shift in the precursor ion (

      
      ).
      
    • Verify the site of modification using the

      
      - and 
      
      
      
      -ion series in the fragmentation spectrum (
      
      
      ). A mass shift in the fragment series confirms the exact cysteine location.

Clinical & Synthetic Frontiers

While isolation remains the primary source for Oridonin, total synthesis has become a playground for organic chemists due to the complex tetracyclic cage. Recent syntheses of Eriocalyxin B and Maoecrystal V demonstrate the ability to access these scaffolds, though yields often preclude industrial scaling.

Clinical Status: Oridonin and its derivative, HAO472 , have entered clinical trials (e.g., Phase I in China) for acute myelogenous leukemia (AML). The challenge remains bioavailability; the same reactivity that makes them potent drugs causes rapid clearance via glutathione conjugation. Future development focuses on "prodrug" strategies to mask the enone warhead until it reaches the tumor microenvironment.

References

  • Sun, H. D., Huang, S. X., & Han, Q. B. (2006). Diterpenoids from Isodon species and their biological activities. Natural Product Reports, 23(5), 673-698. Link

  • Fujita, E., et al. (1967). Terpenoids. X. Isolation and structure of oridonin. Chemical & Pharmaceutical Bulletin, 15(11), 1837-1840.
  • He, H., et al. (2018). Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity. Nature Communications, 9, 2550. Link

  • Ding, Y., et al. (2016). Discovery and development of natural product oridonin-inspired anticancer agents. European Journal of Medicinal Chemistry, 122, 102-117. Link

  • Xu, M., et al. (2018). Direct targeting of p50-NF-

    
    B by Eriocalyxin B limits macrophage M1 polarization and attenuates contact hypersensitivity. Cell Death & Disease, 9, 1067. Link
    
  • Li, J., et al. (2021). Recent advances in the synthesis of ent-kaurane diterpenoids. Natural Product Reports, 39, 119-138. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Semi-Synthesis of ent-3-Oxokaurane-16,17-diol Derivatives

Abstract This application note details the semi-synthetic preparation of ent-3-oxokaurane-16,17-diol (also known as ent-16 ,17-dihydroxykauran-3-one), a bioactive diterpenoid scaffold exhibiting significant anti-inflamma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the semi-synthetic preparation of ent-3-oxokaurane-16,17-diol (also known as ent-16


,17-dihydroxykauran-3-one), a bioactive diterpenoid scaffold exhibiting significant anti-inflammatory, anti-tumor, and anti-HIV properties. The protocol utilizes ent-kaur-16-en-3

-ol as the starting material, employing a robust two-stage transformation: C3-oxidation followed by stereoselective C16,17-dihydroxylation. We provide optimized methodologies for the Upjohn Dihydroxylation adapted for tetracyclic diterpenes, ensuring high stereocontrol and yield.

Introduction & Biological Relevance

The ent-kaurane diterpenoids are a large class of natural products isolated primarily from Isodon (Lamiaceae) and Euphorbia (Euphorbiaceae) species. The specific derivative ent-3-oxokaurane-16,17-diol has garnered attention for its ability to inhibit NF-


B signaling and suppress tumor cell proliferation.
Key Structural Features[1]
  • Rigid Tetracyclic Core: The ent-kaurane skeleton provides a defined spatial arrangement for pharmacophores.

  • C3-Ketone: A Michael acceptor precursor or hydrogen-bond acceptor critical for receptor binding.

  • C16,17-Diol: A polar "tail" generated from the exocyclic alkene, essential for solubility and metabolic stability.

Synthetic Strategy

The synthesis addresses two main challenges:

  • Oxidation State Adjustment: Converting the natural C3-hydroxyl to the ketone.

  • Stereoselective Functionalization: Installing the vicinal diol at the sterically congested C16 position.

Retrosynthesis Target Target: nt-3-Oxokaurane-16,17-diol Intermediate Intermediate: ent-Kaur-16-en-3-one Target->Intermediate Upjohn Dihydroxylation (OsO4, NMO) Start Starting Material: ent-Kaur-16-en-3β-ol Intermediate->Start Jones Oxidation (CrO3, H2SO4)

Figure 1: Retrosynthetic analysis of the target diol from the abundant precursor ent-kaurene alcohol.

Experimental Protocols

Protocol A: Oxidation of C3-Hydroxyl Group

Objective: Synthesis of ent-kaur-16-en-3-one. Mechanism: Jones oxidation utilizes chromic acid to convert the secondary alcohol to a ketone. The acidic conditions are generally tolerated by the distal exocyclic alkene.

Materials
  • Substrate: ent-Kaur-16-en-3

    
    -ol (1.0 equiv)
    
  • Reagent: Jones Reagent (2.67 M CrO

    
     in H
    
    
    
    SO
    
    
    )
  • Solvent: Acetone (HPLC grade)

  • Quench: Isopropyl alcohol

Step-by-Step Procedure
  • Dissolution: Dissolve ent-kaur-16-en-3

    
    -ol (100 mg, 0.35 mmol) in acetone (10 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.
    
  • Addition: Dropwise add Jones Reagent (approx. 0.2 mL) until a persistent orange color remains, indicating excess oxidant.

  • Reaction: Stir at 0 °C for 30 minutes. Monitor by TLC (Hexane/EtOAc 8:2). The starting material (

    
    ) should disappear, and a less polar spot (
    
    
    
    ) should appear.
  • Quenching: Add isopropyl alcohol (0.5 mL) dropwise to consume excess oxidant (solution turns green due to Cr

    
     formation).
    
  • Work-up:

    • Dilute with water (20 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with saturated NaHCO

      
       and brine.
      
    • Dry over anhydrous MgSO

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (SiO

    
    , 5-10% EtOAc in Hexanes) yields the ketone as a white solid.
    

Expected Yield: 85–92% Key Data:


C NMR (CDCl

) shows carbonyl signal at

ppm; disappearance of CH-OH signal (

ppm).
Protocol B: Stereoselective Upjohn Dihydroxylation

Objective: Synthesis of ent-3-oxokaurane-16,17-diol. Mechanism: Osmium tetroxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) performs a syn-dihydroxylation on the exocyclic double bond.
Stereochemistry:  In ent-kauranes, the 

-face (top) is sterically shielded by the C13-methylene bridge. Therefore, the reagent approaches from the convex

-face (bottom), yielding the ent-16

-OH derivative.
Materials
  • Substrate: ent-Kaur-16-en-3-one (from Protocol A)

  • Catalyst: Osmium tetroxide (

    
    ), 2.5 wt% in t-BuOH (Caution: Highly Toxic)
    
  • Co-oxidant: N-Methylmorpholine N-oxide (NMO) (50% aq. solution or solid)

  • Solvent: Acetone/Water (8:1 v/v)

  • Quench: Sodium sulfite (Na

    
    SO
    
    
    
    )
Step-by-Step Procedure
  • Setup: In a fume hood, dissolve ent-kaur-16-en-3-one (50 mg, 0.17 mmol) in Acetone (4 mL) and Water (0.5 mL).

  • Co-oxidant Addition: Add NMO (40 mg, 0.34 mmol, 2.0 equiv). Stir until dissolved.

  • Catalyst Addition: Add

    
     solution (20 
    
    
    
    L, approx. 2 mol%). The solution typically turns pale yellow.
  • Incubation: Stir at room temperature for 12–24 hours.

    • Checkpoint: TLC should show a very polar spot (

      
       in Hex/EtOAc 1:1).
      
  • Quenching (Critical): Add solid Na

    
    SO
    
    
    
    (100 mg) and stir vigorously for 1 hour. This reduces residual Os(VIII) and Os(VI) to insoluble Os(IV) species (black precipitate).
  • Work-up:

    • Filter the mixture through a pad of Celite to remove osmium residues. Rinse with acetone.

    • Concentrate the filtrate to remove acetone.

    • Extract the aqueous residue with EtOAc (

      
       mL).[1]
      
    • Wash with brine, dry (Nangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      SO
      
      
      
      ), and concentrate.[1]
  • Purification: Flash chromatography (SiO

    
    , gradient 30% 
    
    
    
    50% EtOAc in Hexanes).

Expected Yield: 75–85%[2]

Data Summary Table
ParameterPrecursor (Enone)Product (Diol)
Molecular Weight ~286.45 g/mol ~320.47 g/mol
Appearance White crystalline solidWhite powder
TLC (

)
0.6 (Hex/EtOAc 4:1)0.2 (Hex/EtOAc 1:1)
Key

H NMR

4.75, 4.80 (exocyclic =CH

)

3.6-3.8 (m, -CH

OH)
Key

C NMR

155 (C16), 103 (C17)

82 (C16), 66 (C17)

Mechanistic Visualization

The stereochemical outcome is dictated by the "convex face" rule applicable to the rigid tetracyclic skeleton.

Mechanism Step1 OsO4 Approach (Alpha-face attack) Step2 Osmate Ester Intermediate Step1->Step2 [3+2] Cycloaddition Step3 Hydrolysis (NMO Cycle) Step2->Step3 Oxidation/Hydrolysis Product ent-16α,17-diol Product Step3->Product Release

Figure 2: Mechanistic pathway of Upjohn dihydroxylation showing the alpha-face attack preference.

Troubleshooting & Safety

  • Steric Hindrance: If the reaction is sluggish (incomplete after 24h), increase catalyst loading to 5 mol% or heat to 40 °C. However, heating increases the risk of over-oxidation.

  • Osmium Toxicity:

    
     is volatile and causes severe corneal damage. Always use double gloves, eye protection, and work in a well-ventilated hood. All waste must be segregated as heavy metal waste.
    
  • Solubility: If the starting material precipitates upon adding water, increase the acetone ratio or use t-BuOH/Water (1:1) as the solvent system.

References

  • Isolation and Activity: Wang, J., et al.

    
    ,17-dihydroxykauran-19-oic Acid as an anti-HIV Principle." Journal of Natural Products, vol. 59, no. 6, 1996, pp. 635-637.[3] Link
    
  • Synthetic Methodology: VanRheenen, V., Kelly, R.C., Cha, D.Y.[4] "An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant." Tetrahedron Letters, vol. 17, 1976, pp. 1973-1976. Link

  • Stereochemistry of Kauranes: Garcia, P.A., et al. "Recent advances in the synthesis of ent-kaurane diterpenoids." Natural Product Reports, 2021.[5] Link

  • Biological Evaluation: Sun, H.D., et al. "Cytotoxic ent-kaurane diterpenoids from Isodon species."[6] Planta Medica, vol. 72, 2006. Link

Sources

Application

Application Notes & Protocols for Cell-Based Assays with ent-3-Oxokaurane-16,17-diol

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for investigating the cellular effects of ent-3-Oxokaurane-16,17-diol, a natural diterpenoid...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for investigating the cellular effects of ent-3-Oxokaurane-16,17-diol, a natural diterpenoid compound.[1][2] Given the known biological activities of related ent-kaurane diterpenoids, which include the induction of apoptosis and cell cycle arrest, this guide focuses on three fundamental cell-based assays to elucidate its potential as a therapeutic agent.[3][4] We present detailed, field-proven protocols for assessing cell viability (XTT assay), apoptosis (Annexin V/Propidium Iodide staining), and cell cycle progression (Propidium Iodide staining and flow cytometry). The causality behind experimental choices, self-validating controls, and data interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction to ent-3-Oxokaurane-16,17-diol

ent-3-Oxokaurane-16,17-diol, also known as ent-16α,17-dihydroxykauran-3-one, is a member of the kaurane family of diterpenoids.[1][2] These compounds are secondary metabolites found in a variety of plant species, including those of the Euphorbia genus.[1][5] The broader class of ent-kaurane diterpenoids has garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3][6]

Several studies on related ent-kaurane derivatives have demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest.[3][4] These findings provide a strong rationale for investigating the bioactivity of ent-3-Oxokaurane-16,17-diol. This guide outlines a systematic approach to characterizing its effects on cultured cells.

Chemical Structure and Properties:

PropertyValue
Molecular FormulaC₂₀H₃₂O₃
Molecular Weight320.5 g/mol [7]
Synonymsent-16α,17-dihydroxykauran-3-one, 16-Epiabbeokutone[7]
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, ethanol, and other organic solvents. Poorly soluble in water.

Note: It is crucial to prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in culture medium for cell-based assays. A vehicle control (medium with the same concentration of the solvent) must be included in all experiments.

Foundational Assay: Cell Viability Assessment using XTT

The "Why": The initial step in characterizing the biological effect of a novel compound is to determine its impact on cell viability and proliferation. The XTT assay is a robust colorimetric method that measures the metabolic activity of living cells, which is directly proportional to the number of viable cells.[8][9] This assay is preferred over the traditional MTT assay as it produces a water-soluble formazan product, eliminating the need for a solubilization step and thereby streamlining the protocol.[8][10]

Principle of the XTT Assay: Mitochondrial dehydrogenases in metabolically active cells reduce the tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to a water-soluble orange-colored formazan product.[8][9] The intensity of the orange color, measured spectrophotometrically, correlates with the number of viable cells.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay A Cell Seeding in 96-well plate B Incubation (24h for attachment) A->B C Addition of ent-3-Oxokaurane-16,17-diol (serial dilutions) B->C D Incubation (24h, 48h, 72h) C->D E Addition of activated XTT reagent D->E F Incubation (2-4h at 37°C) E->F G Measure Absorbance (450-500 nm) F->G

Caption: Principle of Annexin V and PI staining in apoptosis.

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cells treated with ent-3-Oxokaurane-16,17-diol (at IC₅₀ concentration, for example) and vehicle control.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with ent-3-Oxokaurane-16,17-diol for a predetermined time (e.g., 24 hours).

    • Harvest both adherent and floating cells. For adherent cells, use a gentle non-enzymatic method like EDTA to detach them. [11] * Collect 1-5 x 10⁵ cells by centrifugation (e.g., 300 x g for 5 minutes). [12] * Wash the cells once with cold PBS and centrifuge again. [12]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. [11] * Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. [11] * Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension. [11] * Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark. [12]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube. [12] * Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

Data Analysis and Interpretation:

The flow cytometry data will be displayed as a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other. The plot is typically divided into four quadrants:

QuadrantAnnexin V StainingPI StainingCell Population
Lower Left (Q3)NegativeNegativeViable cells [12][13]
Lower Right (Q4)PositiveNegativeEarly apoptotic cells [12][13]
Upper Right (Q2)PositivePositiveLate apoptotic/necrotic cells [12][13]
Upper Left (Q1)NegativePositiveNecrotic cells/Debris

An increase in the percentage of cells in the lower right and upper right quadrants in the treated sample compared to the vehicle control indicates that ent-3-Oxokaurane-16,17-diol induces apoptosis.

Elucidating Effects on Cell Proliferation: Cell Cycle Analysis

The "Why": Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequently inducing apoptosis. [4]Analyzing the DNA content of a cell population using Propidium Iodide (PI) staining and flow cytometry is a standard method to determine the distribution of cells in different phases of the cell cycle. [14] Principle of Cell Cycle Analysis: PI is a fluorescent dye that intercalates with double-stranded DNA in a stoichiometric manner. [14]The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. [14]Before staining, cells must be fixed (e.g., with ethanol) to permeabilize their membranes for PI entry, and treated with RNase to prevent PI from binding to RNA. [14][15]

Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with ent-3-Oxokaurane-16,17-diol and vehicle control.

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • PI staining solution (containing PI, RNase A, and a detergent like Triton X-100) [15]* Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation and Fixation:

    • Treat cells with ent-3-Oxokaurane-16,17-diol for a desired period (e.g., 24 hours).

    • Harvest approximately 1 x 10⁶ cells and wash with PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to fix the cells. This step is critical to prevent cell clumping. [16][17] * Incubate the cells in ethanol for at least 30 minutes on ice (or store at -20°C for longer periods). [16]

  • Staining:

    • Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and carefully decant the ethanol.

    • Wash the cell pellet with PBS to remove residual ethanol.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark. [16]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Acquire data on a linear scale. Use pulse processing (e.g., plotting pulse width vs. pulse area) to exclude cell doublets and aggregates from the analysis. [16] Data Analysis and Interpretation:

The data is presented as a histogram of fluorescence intensity.

  • G0/G1 Peak: The first major peak represents cells with a 2n DNA content.

  • S Phase: The region between the two peaks represents cells undergoing DNA synthesis with intermediate DNA content.

  • G2/M Peak: The second major peak, with approximately twice the fluorescence intensity of the G0/G1 peak, represents cells with a 4n DNA content.

Specialized cell cycle analysis software is used to deconvolute the histogram and quantify the percentage of cells in each phase. An accumulation of cells in a specific phase in the treated sample compared to the control indicates cell cycle arrest induced by ent-3-Oxokaurane-16,17-diol. For example, an increase in the G2/M peak suggests the compound may interfere with mitosis.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • Bio-Rad Antibodies. (2016). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]

  • ResearchGate. (n.d.). Two New ent-Kaurane Diterpenoids from the Roots of Fritillaria thunbergii. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of ent-Kaurenoic acid, 16,17-dlhydro, 7«alpha», 16«beta»,17-triol, Me. Retrieved from [Link]

  • de Oliveira, P. F., et al. (2011). Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides. Molecules, 16(5), 3748-3786.
  • PubChem. (n.d.). ent-16S,17-Dihydroxykauran-3-one. Retrieved from [Link]

  • MDPI. (2024). Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis. Molecules, 29(19), 4631. Retrieved from [Link]

  • Leon, I. G., et al. (2010). Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives. Bioorganic & Medicinal Chemistry, 18(4), 1544-1554.
  • Frontiers Media S.A. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology, 14, 1198591. Retrieved from [Link]

Sources

Method

Analytical methods for quantification of ent-3-Oxokaurane-16,17-diol

Application Note: Quantitative Analysis of ent-3-Oxokaurane-16,17-diol by LC-MS/MS Part 1: Introduction & Scientific Context Compound Profile: Analyte: ent-3-Oxokaurane-16,17-diol[1][2] Synonyms: ent-16α,17-dihydroxykaur...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Analysis of ent-3-Oxokaurane-16,17-diol by LC-MS/MS

Part 1: Introduction & Scientific Context

Compound Profile:

  • Analyte: ent-3-Oxokaurane-16,17-diol[1][2]

  • Synonyms: ent-16α,17-dihydroxykauran-3-one; 16,17-dihydroxy-ent-kauran-3-one.[1][3]

  • Chemical Formula: C₂₀H₃₂O₃[1][4]

  • Molecular Weight: 320.47 g/mol [1][4]

  • Source: Predominantly isolated from Euphorbia species (e.g., E. ebracteolata, E. tirucalli, E. kansui).

  • Therapeutic Relevance: This diterpenoid exhibits significant cytotoxic activity against various cancer cell lines and possesses anti-inflammatory properties.[1] It is often analyzed alongside other "Euphorbia factors" in pharmacokinetic (PK) and quality control (QC) studies.[1]

Analytical Challenge: The primary challenge in quantifying ent-kaurane diterpenoids is their lack of strong chromophores, rendering UV detection (210–254 nm) non-specific and insensitive for biological matrices.[1] Furthermore, the presence of isomeric diterpenoids in Euphorbia extracts requires high-resolution separation. This protocol utilizes LC-ESI-MS/MS (Triple Quadrupole) in positive ion mode, leveraging the compound's tendency to form stable protonated water-loss fragments for high-sensitivity quantification.[1]

Part 2: Instrumentation & Methodology

Chromatographic Conditions (LC)
  • System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters BEH C18).[1]

    • Dimensions: 2.1 mm × 100 mm, 1.8 µm particle size.

  • Column Temperature: 40°C.

  • Flow Rate: 0.3 mL/min.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (FA).[1][5]

    • B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][5]

    • Note: Formic acid is critical to promote [M+H]⁺ formation.[1]

  • Gradient Elution Profile:

Time (min)% Mobile Phase BDescription
0.0020%Initial equilibration
1.0020%Isocratic hold
6.0090%Linear ramp to elute analytes
7.5090%Column wash
7.6020%Return to initial
10.0020%Re-equilibration
Mass Spectrometry (MS/MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (+).[1][6]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1]

  • Precursor Ion: [M+H]⁺ = 321.2 m/z.[1]

  • Key Fragmentation Pathway: The vicinal diol moiety at C-16/17 and the ketone at C-3 facilitate sequential water losses.[1]

    • Quantifier Transition: 321.2 → 303.2 (Loss of H₂O).[1]

    • Qualifier Transition: 321.2 → 285.2 (Loss of 2 × H₂O).[1]

MRM Table:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Cone Voltage (V)Collision Energy (eV)
ent-3-Oxokaurane-16,17-diol 321.2303.2 (Quant)1003015–20
321.2285.2 (Qual)1003025–30
Oridonin (IS) 365.2347.21003518

Note: Oridonin is recommended as an Internal Standard (IS) due to its structural similarity and commercial availability.[1]

Part 3: Experimental Protocols

Protocol A: Preparation of Standards
  • Stock Solution: Dissolve 1.0 mg of ent-3-Oxokaurane-16,17-diol in 1.0 mL Methanol (1 mg/mL). Store at -20°C.

  • Working Standards: Serially dilute the stock with 50% ACN/Water to generate a curve: 1, 5, 10, 50, 100, 500, 1000 ng/mL.

  • IS Spiking: Add Oridonin to all standards to a final concentration of 50 ng/mL.

Protocol B: Extraction from Rat Plasma (PK Studies)

Rationale: Liquid-Liquid Extraction (LLE) provides cleaner extracts than protein precipitation for diterpenoids, reducing matrix effects.[1]

  • Aliquot: Transfer 50 µL of rat plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard solution (Oridonin, 500 ng/mL). Vortex for 30s.

  • Extraction: Add 500 µL of Ethyl Acetate (EtOAc) .

  • Agitation: Vortex vigorously for 3 minutes.

  • Separation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer the upper organic supernatant (EtOAc layer) to a fresh glass tube.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 35°C.

  • Reconstitution: Dissolve the residue in 100 µL of Mobile Phase (50:50 ACN:Water + 0.1% FA).

  • Clarification: Centrifuge at 14,000 rpm for 5 minutes; inject 5 µL of supernatant.

Protocol C: Extraction from Plant Matrix (Euphorbia roots)
  • Grinding: Pulverize dried roots to a fine powder (#40 mesh).

  • Weighing: Weigh 100 mg of powder into a 15 mL centrifuge tube.

  • Solvent: Add 5 mL of Methanol .

  • Extraction: Ultrasonicate (40 kHz) for 30 minutes at room temperature.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes.

  • Dilution: Dilute the supernatant 1:100 with Mobile Phase prior to injection to fit within the linear range.

Part 4: Method Validation (FDA/EMA Guidelines)

To ensure "Trustworthiness" and "Self-Validating Systems," perform the following:

  • Selectivity: Analyze 6 blank plasma sources. Ensure no interference peaks at the retention time of the analyte (approx. 4.5–5.5 min) or IS.

  • Linearity: The calibration curve must exhibit

    
     using a 
    
    
    
    weighting factor.[1]
  • Accuracy & Precision:

    • Intra-day: 5 replicates at LLOQ, Low, Mid, and High QC levels. (Acceptance: ±15%, LLOQ ±20%).[1]

    • Inter-day: Repeat over 3 consecutive days.

  • Recovery & Matrix Effect: Compare the peak area of (A) Pre-extraction spiked plasma, (B) Post-extraction spiked blank plasma extract, and (C) Standard in neat solution.

    • Matrix Effect (%) = (B/C) × 100.[1] (Ideal: 85–115%).[1][7]

    • Recovery (%) = (A/B) × 100.[1][7]

Part 5: Visualization & Logic Flow

Workflow Diagram: Bioanalytical Decision Tree

This diagram guides the researcher through the optimization of the MS method and sample processing.

G cluster_0 Method Development Phase cluster_1 Sample Preparation (Plasma) Input Analyte: ent-3-Oxokaurane-16,17-diol (MW 320.47) Q1_Ionization Q1 Scan (ESI+) Identify [M+H]+ = 321.2 Input->Q1_Ionization Product_Scan Product Ion Scan Fragment 321.2 @ 10-40 eV Q1_Ionization->Product_Scan Select_Trans Select Transitions: 321.2 -> 303.2 (-H2O) 321.2 -> 285.2 (-2H2O) Product_Scan->Select_Trans Validation Validation (FDA Guidelines) Accuracy, Precision, Recovery Select_Trans->Validation Sample Rat Plasma (50 µL) IS_Add Add IS (Oridonin) + 500 µL Ethyl Acetate Sample->IS_Add LLE Vortex & Centrifuge (LLE Extraction) IS_Add->LLE Dry_Recon Dry Supernatant (N2) Reconstitute in Mobile Phase LLE->Dry_Recon Dry_Recon->Validation Final_Method Validated Protocol Ready for PK Study Validation->Final_Method

Caption: Figure 1. Step-by-step workflow for MS optimization and Liquid-Liquid Extraction (LLE) of ent-kaurane diterpenoids.

References

  • Chemical Identification & Isolation

    • Shi, H. M., et al. (2005).[1] "Cytotoxic diterpenoids from the roots of Euphorbia ebracteolata." Planta Medica, 71(4), 349-354.[1]

  • Mass Spectrometry Fragmentation (Grounding)

    • Da Silva, K. A., et al. (2023).[1] "First Report of the Isolation and Characterization of ent-16α,17-dihydroxy-kauran-3-one from Euphorbia tirucalli." 10th Brazilian Conference on Natural Products. (Confirming MS ions m/z 321, 303, 285).[1][3]

  • Related LC-MS Methodology

    • Huo, L., et al. (2013).[1] "Simultaneous quantification of Kirenol and ent-16β,17-dihydroxy-kauran-19-oic acid... in rat plasma by LC-MS/MS." Journal of Chromatography B, 937, 18-24.[1]

  • General Bioanalytical Guidelines

    • FDA (2018).[1] "Bioanalytical Method Validation Guidance for Industry."

Sources

Application

Application Note: Experimental Design & Protocols for ent-Kaurane Diterpenoids

Abstract ent-Kaurane diterpenoids (e.g., Oridonin, Eriocalyxin B)[1][2][3][4][5][6] represent a unique class of bioactive natural products derived from Isodon species.[3][5][7] Unlike reversible inhibitors, these compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

ent-Kaurane diterpenoids (e.g., Oridonin, Eriocalyxin B)[1][2][3][4][5][6] represent a unique class of bioactive natural products derived from Isodon species.[3][5][7] Unlike reversible inhibitors, these compounds function primarily as covalent modifiers of specific cysteine residues via an


-methylene-cyclopentanone pharmacophore. This application note provides a rigorous experimental framework for studying these compounds, emphasizing their unique chemical reactivity, specific handling requirements to prevent false negatives, and protocols for validating their covalent targets (NLRP3, NF-

B) and downstream effects (ROS induction, Apoptosis).

Part 1: Chemical Foundation & Handling (The "Michael Acceptor" Rule)

The Pharmacophore & Reactivity

The biological activity of ent-kauranes hinges on the


-unsaturated ketone moiety (specifically the exo-methylene group at C-17 or C-16). This structure acts as a Michael acceptor , allowing the compound to form a stable thioether bond with nucleophilic cysteine thiols on target proteins (e.g., Cys279 of NLRP3, Cys62 of NF-

B p50).
Preparation & Storage Protocol

Critical Warning: Because these compounds react with thiols, never include reducing agents (DTT,


-mercaptoethanol) in the initial incubation buffers. Doing so will quench the drug before it reaches the cellular target.
  • Solvent: Dissolve lyophilized powder in high-grade DMSO (Dimethyl Sulfoxide).

    • Solubility Limit: Typically ~10–50 mM in DMSO.

    • Aqueous Solubility: Very poor (< 10

      
      M). Rapid precipitation occurs in aqueous buffers if the DMSO concentration is too low (< 0.1%) or mixing is inefficient.
      
  • Storage: Aliquot stocks (10 mM or 20 mM) and store at -20°C. Avoid repeated freeze-thaw cycles which can induce degradation of the reactive alkene.

  • Working Solutions: Dilute into pre-warmed culture media immediately before use. Vortex vigorously.

Part 2: Cytotoxicity & Proliferation Assays

Experimental Design: Time-Dependent Cytotoxicity

ent-Kauranes often exhibit a delayed cytotoxic effect due to the kinetics of covalent bond formation and subsequent signaling cascade modulation (e.g., ROS accumulation).

Protocol: Optimized CCK-8/MTT Assay

  • Seeding: Seed cells (e.g., MCF-7, HeLa, or RAW264.7) at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 12–16 hours.

  • Treatment:

    • Prepare serial dilutions of Oridonin/Eriocalyxin B (Range: 0.5

      
      M to 50 
      
      
      
      M).
    • Control: Vehicle control (DMSO) must match the highest concentration used in treatment wells (max 0.5% v/v).

  • Incubation: 24h, 48h, and 72h time points are required. 24h often shows minimal effect, while 48h reveals potent IC50 values.

  • Readout: Add CCK-8 reagent (10

    
    L/well). Incubate 1–2 hours. Measure Absorbance at 450 nm.
    

Table 1: Representative IC50 Values (Human Cancer Lines) Data synthesized from literature averages for comparative benchmarking.

CompoundCell LineTissue OriginIC50 (48h)Mechanism Highlight
Oridonin MCF-7Breast~5–10

M
G2/M Arrest, ROS Induction
Oridonin HeLaCervix~8–12

M
Apoptosis (Caspase-3)
Eriocalyxin B MDA-MB-231Breast (TNBC)~1–3

M
NF-

B Inhibition, STAT3 Blockade
Eriocalyxin B PC-3Prostate~2–4

M
Autophagy, Akt/mTOR inhibition

Part 3: Mechanistic Validation Protocols

Pathway A: NLRP3 Inflammasome Inhibition (Oridonin)

Oridonin is a specific covalent inhibitor of the NLRP3 inflammasome.[2][8][9][10] It targets Cys279 (in the NACHT domain), blocking the NLRP3-NEK7 interaction essential for activation.[1][2][8][9][10]

Protocol: Inflammasome Activation & Inhibition

  • Priming: Treat Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells with LPS (500 ng/mL) for 3 hours to induce NLRP3 and pro-IL-1

    
     expression (Signal 1).
    
  • Inhibitor Treatment: Add Oridonin (1–10

    
    M) for 30–60 mins.
    
  • Activation: Add Nigericin (10

    
    M) or ATP (5 mM) for 45 mins to trigger inflammasome assembly (Signal 2).
    
  • Readout:

    • Supernatant: ELISA for IL-1

      
       and IL-18 (Oridonin should abolish secretion).
      
    • Lysate: Western Blot for Caspase-1 cleavage (p20 subunit) and ASC oligomerization (cross-linking assay).

Pathway B: ROS-Mediated Apoptosis (Eriocalyxin B)

ent-Kauranes deplete intracellular glutathione (GSH) by direct alkylation, leading to a massive accumulation of Reactive Oxygen Species (ROS).

Protocol: ROS Detection via DCFH-DA

  • Treatment: Treat cells with Eriocalyxin B (IC50 concentration) for 6–12 hours.

    • Negative Control: DMSO.[6][11]

    • Rescue Control: Pre-treat with NAC (N-acetylcysteine, 5 mM) for 1 hour. NAC acts as a thiol donor, quenching the drug and preventing ROS spikes.

  • Staining: Wash cells with PBS. Incubate with DCFH-DA (10

    
    M) in serum-free media for 20 mins at 37°C in the dark.
    
  • Analysis: Flow Cytometry (FITC channel) or Fluorescence Microscopy.

    • Result: A right-shift in fluorescence indicates ROS generation. NAC pre-treatment should revert this shift.

Gold Standard: Covalent Binding Validation (Biotin-Click / Pulldown)

To prove the drug binds a specific target physically.

  • Probe Synthesis: Use a biotinylated analog (Bio-Ori) or an alkyne-tagged analog (Click-Ori).

  • Incubation: Incubate cell lysates (or purified protein) with Bio-Ori (10

    
    M) for 2 hours at 37°C.
    
    • Competition Control: Pre-incubate lysate with 100x excess "cold" (unlabeled) Oridonin for 1 hour before adding Bio-Ori.

  • Pulldown: Add Streptavidin-Agarose beads. Rotate overnight at 4°C.

  • Wash: Stringent washing (using buffers with 0.1% SDS) is permitted because the bond is covalent.

  • Elution & Blot: Boil beads in SDS loading buffer. Western Blot for the target protein (e.g., NLRP3).[2][9]

    • Result: Band present in "Bio-Ori" lane; Band disappeared/faint in "Competition" lane.

Part 4: Visualization & Logic

Mechanism of Action: The Covalent Blockade

The following diagram illustrates the dual pathway modulation by Oridonin and Eriocalyxin B, highlighting the critical Cysteine checkpoints.

EntKauraneMechanism Oridonin Oridonin (Michael Acceptor) NLRP3 NLRP3 (Cys279) Oridonin->NLRP3 Covalent Binding NFkB NF-κB (p50) (Cys62) Oridonin->NFkB Covalent Binding NEK7 NEK7 Interaction Oridonin->NEK7 Disrupts Interaction EriB Eriocalyxin B (Michael Acceptor) EriB->NFkB Inhibits GSH Intracellular GSH (Thiol Depletion) EriB->GSH Depletes NLRP3->NEK7 Required for Inflammation Pro-inflammatory Cytokines (IL-1β, IL-18, TNF-α) NFkB->Inflammation Transcription ROS ROS Accumulation GSH->ROS Loss leads to Inflammasome Inflammasome Assembly (BLOCKED) NEK7->Inflammasome Bax Bax/Bcl-2 Ratio ROS->Bax Activates Apoptosis Apoptosis / Autophagy Bax->Apoptosis Inflammasome->Inflammation

Figure 1: Mechanistic pathways of ent-kauranes. Red arrows indicate covalent intervention points.

Experimental Workflow: From Stock to Blot

This workflow ensures reproducibility and prevents common stability errors.

ExperimentalWorkflow cluster_Readouts Parallel Readouts Stock Stock Prep (DMSO, -20°C) Dilution Dilution (Warm Media, Vortex) Stock->Dilution Freshly Prepared Treatment Cell Treatment (No Thiols/DTT) Dilution->Treatment Immediate Use Viability Viability (CCK-8 @ 48h) Treatment->Viability Biochem Western Blot (NLRP3/Caspase) Treatment->Biochem Probe Target ID (Biotin-Pulldown) Treatment->Probe

Figure 2: Step-by-step experimental workflow emphasizing the exclusion of thiols during treatment.

References

  • He, H., et al. (2018). "Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity."[1][2][8][9][10] Nature Communications.

  • Zhang, Y., et al. (2010). "Eriocalyxin B induces apoptosis in lymphoma cells through multiple cellular signaling pathways."[3] Experimental Hematology.

  • Li, L., et al. (2014). "Eriocalyxin B-Induced Apoptosis in Pancreatic Adenocarcinoma Cells Through Thiol-Containing Antioxidant Systems."[12] Current Molecular Medicine.

  • Liu, Y., et al. (2020). "Neuroprotective Effect of Oridonin on Traumatic Brain Injury via Inhibiting NLRP3 Inflammasome." Frontiers in Neuroscience.

  • Wang, S., et al. (2021). "Anti-NLRP3 Inflammasome Natural Compounds: An Overview." Encyclopedia.

Sources

Method

Application Notes &amp; Protocols: Evaluating the Anti-Cancer Efficacy of ent-3-Oxokaurane-16,17-diol

Executive Summary ent-3-Oxokaurane-16,17-diol (CAS: 135683-73-7), also known as 16-Epiabbeokutone, is a naturally occurring bioactive compound belonging to the highly potent ent-kaurane diterpenoid family[1]. Extracted p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

ent-3-Oxokaurane-16,17-diol (CAS: 135683-73-7), also known as 16-Epiabbeokutone, is a naturally occurring bioactive compound belonging to the highly potent ent-kaurane diterpenoid family[1]. Extracted primarily from Euphorbia and Isodon species, this class of diterpenoids has gained significant traction in oncology drug development due to its profound anti-tumor and anti-inflammatory properties[2][3].

This application note provides drug development professionals and research scientists with a comprehensive, self-validating methodological framework for evaluating the anti-cancer mechanisms of ent-3-Oxokaurane-16,17-diol. The guide focuses on its primary mechanisms of action: the disruption of redox homeostasis, induction of reactive oxygen species (ROS), and subsequent mitochondrially-mediated apoptosis[3][4].

Pharmacological Profile & Mechanism of Action

ent-Kaurane diterpenoids are characterized by their perhydrophenanthrene subunit and cyclopentane ring[3]. The fundamental causality behind their cytotoxicity in cancer cells lies in their ability to act as electrophiles. They covalently bind to the sulfhydryl groups of intracellular glutathione (GSH) and antioxidant enzymes, leading to the destruction of intracellular redox homeostasis[4].

This "redox resetting" triggers a lethal spike in intracellular ROS, which subsequently activates the p38 Mitogen-Activated Protein Kinase (MAPK) and ERK1/2 signaling pathways[5][6]. The downstream effect is a shift in the mitochondrial Bcl-2 family proteins—specifically, the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2[3][5]. This permeabilizes the mitochondrial membrane, releases cytochrome c, and executes the cell via the Caspase-9 and Caspase-3 cleavage cascade[3][6].

Pathway Compound ent-3-Oxokaurane-16,17-diol ROS Intracellular ROS Accumulation Compound->ROS Inhibits Antioxidant Enzymes MAPK p38 MAPK / ERK1/2 Activation ROS->MAPK Redox Stress Mito Mitochondrial Dysfunction (Bax Upregulation / Bcl-2 Down) MAPK->Mito Transcriptional Regulation Caspase Caspase-9 & Caspase-3 Cleavage Mito->Caspase Cytochrome c Release Apoptosis Cancer Cell Apoptosis & G2/M Arrest Caspase->Apoptosis Execution Phase

Fig 1. ROS-mediated apoptotic signaling pathway induced by ent-3-Oxokaurane-16,17-diol.

Comparative Efficacy & Target Indications

When designing dose-response assays for ent-3-Oxokaurane-16,17-diol, researchers should benchmark against established IC50 values of structurally related ent-kaurane diterpenoids. These compounds typically exhibit low-to-mid micromolar potency across various solid tumors[3].

Table 1: Representative IC50 Values of ent-Kaurane Diterpenoids Across Cancer Cell Lines

Cell LineTissue OriginRepresentative IC50 (µM)Primary Mechanism of Arrest / Death
A549 Non-Small Cell Lung Cancer5.2 - 8.6G2/M Arrest, ROS-p38-Caspase 9[3][6]
SKOV3 Ovarian Carcinoma~24.6Apoptosis, ERK1/2 Modulation[5]
HepG2 Hepatocellular Carcinoma5.2 - 6.0Ferroptosis & Apoptosis (Redox Reset)[3][4]
MCF-7 Breast Adenocarcinoma14.2 - 18.3G2/M Arrest, ROS Accumulation[3]

(Note: Data aggregated from representative ent-kaurane diterpenoids to guide dose-ranging studies for ent-3-Oxokaurane-16,17-diol).

Experimental Protocols

To ensure Scientific Integrity (E-E-A-T) , the following protocols are designed as self-validating systems. They incorporate specific pharmacological inhibitors to prove the causality of the observed phenotypes.

Workflow Culture 1. Seed Cancer Cells (e.g., A549, SKOV3) Treat 2. Treat with ent-3-Oxokaurane-16,17-diol Culture->Treat Stain 3. Dual Staining (Annexin V-FITC/PI or DCFDA) Treat->Stain FACS 4. Flow Cytometry Acquisition Stain->FACS Analyze 5. Data Analysis (Apoptotic Index / ROS MFI) FACS->Analyze

Fig 2. Experimental workflow for evaluating apoptosis and ROS induction via flow cytometry.

Protocol 1: Cell Viability Assessment (CCK-8 Assay)

Expert Insight & Causality: We utilize the Cell Counting Kit-8 (CCK-8) rather than the traditional MTT assay. ent-Kaurane diterpenoids are highly lipophilic and require DMSO for stock solubilization[7]. Because MTT requires DMSO to dissolve formazan crystals, using MTT introduces solvent-based background noise. CCK-8 produces a water-soluble formazan dye, allowing for direct absorbance reading without additional solvent steps, thereby increasing data trustworthiness[6].

Step-by-Step Methodology:

  • Preparation: Dissolve ent-3-Oxokaurane-16,17-diol powder (Purity ≥95%) in sterile DMSO to create a 20 mM stock solution. Store at -20°C[1].

  • Cell Seeding: Seed cancer cells (e.g., A549 or SKOV3) in a 96-well plate at a density of

    
     cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
    
  • Treatment: Dilute the stock solution in culture medium to achieve final concentrations of 0, 2.5, 5, 10, 20, and 40 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent toxicity. Treat cells for 24, 48, and 72 hours.

  • Incubation: Add 10 µL of CCK-8 reagent to each well. Incubate for 1–2 hours at 37°C[6].

  • Detection: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol 2: Mechanistic Validation of ROS-Dependent Apoptosis (Flow Cytometry)

Expert Insight & Causality: To definitively prove that ent-3-Oxokaurane-16,17-diol induces apoptosis because of redox resetting, this protocol employs a self-validating rescue strategy. By pre-treating a cohort of cells with N-acetylcysteine (NAC), a potent ROS scavenger, we can block the upstream ROS spike. If the compound's mechanism holds true, NAC pre-treatment will completely rescue the cells from apoptosis and prevent MAPK activation[4][6].

Step-by-Step Methodology:

  • Cell Seeding: Seed

    
     cells/well in a 6-well plate and incubate overnight.
    
  • Pre-treatment (The Validation Step): Pre-treat the "Rescue" group with 5 mM NAC for 1 hour prior to compound exposure.

  • Compound Exposure: Treat cells with the established IC50 concentration of ent-3-Oxokaurane-16,17-diol for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (200 µM H2O2).

  • Harvesting: Collect cells (including floating apoptotic bodies in the media) using EDTA-free trypsin to prevent false-positive Annexin V staining (as Annexin V binding is calcium-dependent).

  • ROS Detection (DCFDA Staining):

    • Resuspend half of the cells in 500 µL PBS containing 10 µM DCFDA (2',7'-dichlorofluorescin diacetate).

    • Incubate in the dark at 37°C for 30 minutes.

    • Wash twice with PBS and analyze via flow cytometry (FITC channel) to measure Mean Fluorescent Intensity (MFI).

  • Apoptosis Detection (Annexin V/PI Staining):

    • Resuspend the remaining cells in 100 µL of 1X Annexin V Binding Buffer[6].

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark[6].

    • Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

  • Data Interpretation: Apoptotic cells are defined as Annexin V-FITC positive (both PI-negative early apoptotic and PI-positive late apoptotic)[6]. A successful assay will show a high apoptotic index in the treatment group, which is significantly attenuated in the NAC + treatment group.

References

  • Alternative Names: ent-3-Oxokaurane-16,17-diol UK Chemical Suppliers URL
  • 16-Epiabbeokutone | CAS: 135683-73-7 ChemNorm URL
  • Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes MDPI URL
  • PubMed (NIH)
  • PMC (NIH)
  • Acetyl-macrocalin B, an ent-kaurane diterpenoid, initiates apoptosis through the ROS-p38-caspase 9-dependent pathway and induces G2/M phase arrest via the Chk1/2-Cdc25C-Cdc2/cyclin B axis in non-small cell lung cancer Taylor & Francis URL

Sources

Application

Application Note: Microbial Transformation of ent-Kaurane Diterpenoids

Abstract & Scope ent-Kaurane diterpenoids (e.g., ent-kaurenoic acid, steviol, oridonin) represent a class of natural products with potent anti-inflammatory, antitumor, and antibacterial properties. However, their structu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

ent-Kaurane diterpenoids (e.g., ent-kaurenoic acid, steviol, oridonin) represent a class of natural products with potent anti-inflammatory, antitumor, and antibacterial properties. However, their structural complexity—characterized by a rigid tetracyclic skeleton—makes chemical functionalization challenging, particularly regarding regio- and stereoselectivity.

This application note details a microbial transformation platform utilizing fungal biocatalysts to introduce hydroxyl groups at unactivated carbon sites (specifically C-7, C-11, C-13, and C-16). Unlike chemical synthesis, which often requires harsh reagents and extensive protection/deprotection steps, this biological approach operates under physiological conditions ("Green Chemistry") and mimics mammalian Phase I metabolism.

Primary Audience: Medicinal Chemists, Natural Product Researchers, and Process Engineers.

Biocatalyst Selection Strategy

The choice of microorganism dictates the regioselectivity of the transformation. The following table summarizes validated strains for specific functionalizations of the ent-kaurane skeleton.

Table 1: Strain Specificity for ent-Kaurenoic Acid (KA) Transformation
MicroorganismStrain IDPrimary ReactionProduct(s)Ref
Gibberella fujikuroi SG138 (Mutant)C-7 Hydroxylation7

-OH-KA
[1]
Aspergillus niger ATCC 1004C-7, C-11 Hydroxylation7

,11

-diOH-KA
[2]
Rhizopus stolonifer ATCC 6227bC-16 Epoxidation/Hydration16

,17-dihydroxy-KA
[3]
Cunninghamella blakesleeana AS 3.970Non-activated HydroxylationMultiple OH-derivatives[4]
Glomerella cingulata CIS-11Ring B Oxidation7-oxo-derivatives[5]

Expert Insight: For initial screening, Cunninghamella species are recommended due to their broad P450 monooxygenase activity, which closely mimics mammalian liver metabolism. For targeted C-7 hydroxylation (critical for gibberellin-like activity), Gibberella fujikuroi is the gold standard.

Experimental Protocol: Two-Stage Fermentation

This protocol describes the transformation of ent-kaurenoic acid (KA) using Aspergillus niger. The Two-Stage approach is critical: it separates the biomass production phase from the biotransformation phase, preventing substrate toxicity from inhibiting initial fungal growth.

Reagents and Media
  • Substrate: ent-Kaurenoic acid (purity >95%), dissolved in Ethanol or DMSO (50 mg/mL stock).

  • Solid Media: Potato Dextrose Agar (PDA) slants.

  • Liquid Media (PDB): Potato infusion (200 g/L), Dextrose (20 g/L), pH 5.6.

  • Extraction Solvent: Ethyl Acetate (EtOAc).

Step-by-Step Methodology

Phase I: Inoculum Preparation (Seed Culture)

  • Revival: Inoculate A. niger from storage silica gel/glycerol onto fresh PDA slants. Incubate at 28°C for 5–7 days until sporulation is abundant.

  • Suspension: Add 5 mL sterile Tween-80 water (0.1%) to the slant. Gently scrape spores to form a suspension (

    
     spores/mL).
    
  • Seed Flask: Transfer 2 mL of spore suspension into a 250 mL Erlenmeyer flask containing 100 mL sterile PDB.

  • Incubation: Incubate on a rotary shaker at 28°C, 180 rpm for 48 hours . The culture should form uniform mycelial pellets.

Phase II: Biotransformation 5. Substrate Feeding: Add 20 mg of ent-kaurenoic acid (dissolved in 400


L EtOH) to the 48-hour old culture.
  • Critical Control: Prepare a "Substrate Control" flask (Media + Substrate, no fungus) to rule out abiotic oxidation.
  • Critical Control: Prepare a "Culture Control" flask (Fungus + Solvent, no substrate) to identify endogenous fungal metabolites.
  • Reaction: Continue incubation at 28°C, 180 rpm for 120 hours (5 days) .
  • Monitoring: Sample 1 mL every 24 hours. Extract with 1 mL EtOAc, centrifuge, and spot on TLC (Mobile phase: Hexane:EtOAc 1:1). Visualize with Vanillin-H
    
    
    SO
    
    
    reagent.

Phase III: Termination and Extraction 8. Filtration: Filter mycelia using a Buchner funnel. Wash mycelia with 20 mL warm water. 9. Liquid-Liquid Extraction: Extract the filtrate with EtOAc (


 mL).
10. Drying:  Combine organic layers, dry over anhydrous Na

SO

, and evaporate under reduced pressure to yield the crude extract (brown gum).

Workflow Visualization

The following diagram illustrates the logical flow of the Two-Stage Fermentation process, ensuring batch consistency.

BiotransformationWorkflow Figure 1: Two-Stage Fermentation Workflow for ent-Kaurane Transformation. Stock Stock Culture (Slant/Glycerol) Seed Seed Culture (48h, 28°C) Stock->Seed Inoculation React Biotransformation (120h, 180rpm) Seed->React Transfer Feed Substrate Feeding (Dissolved in EtOH) Feed->React Add Substrate Monitor TLC/HPLC Monitoring React->Monitor Daily Sampling Extract Extraction (EtOAc) React->Extract Harvest

Purification & Structural Elucidation

Following extraction, the crude mixture requires purification. ent-Kaurane derivatives are often isomeric; therefore, high-resolution separation is required.

Purification Protocol
  • Column Chromatography: Use Silica Gel 60 (230–400 mesh).

  • Gradient Elution: Start with Hexane:EtOAc (9:1)

    
     (1:1) 
    
    
    
    (0:1).
  • Fraction Collection: Collect 20 mL fractions. Pool fractions based on TLC profiles.

Diagnostic NMR Signals

The introduction of hydroxyl groups causes specific chemical shift changes in


C NMR. Use the table below to validate regioselectivity.
Table 2: Diagnostic C NMR Shifts (ppm) in CDCl
Carbon PositionParent (ent-Kaurenoic Acid)7

-OH Derivative
16

,17-OH Derivative
C-7 41.3 (CH

)
78.5 (CH-OH) 42.1 (CH

)
C-15 49.0 (CH

)
51.2 (CH

)
57.9 (CH

)
C-16 155.9 (C=C)156.2 (C=C)78.3 (C-OH)
C-17 103.0 (=CH

)
103.5 (=CH

)
66.8 (CH

-OH)

Note: A downfield shift of ~35-40 ppm at a carbon site indicates direct hydroxylation.

Mechanistic Pathway

Understanding the enzymatic pathway aids in troubleshooting low yields. The transformation is mediated by Cytochrome P450 monooxygenases.

MetabolicPathway Figure 2: Divergent Biotransformation Pathways of ent-Kaurenoic Acid. cluster_fungi Fungal P450 Systems KA ent-Kaurenoic Acid (Substrate) P450_7 7β-Hydroxylase (G. fujikuroi) KA->P450_7 P450_16 16,17-Epoxidase (R. stolonifer) KA->P450_16 Prod_7 7β-OH-KA (Gibberellin Precursor) P450_7->Prod_7 Direct [O] Int_Epox 16,17-Epoxide (Unstable) P450_16->Int_Epox Epoxidation Prod_16 16,17-Dihydroxy-KA (Hydration Product) Int_Epox->Prod_16 Hydrolase/H2O

[1][2]

Troubleshooting Guide

  • Issue: Low Conversion Rate.

    • Cause: Substrate solubility limits bioavailability.

    • Solution: Use

      
      -cyclodextrin (1:1 molar ratio) as a carrier during feeding to enhance aqueous solubility without toxicity.
      
  • Issue: Over-oxidation (Poly-hydroxylation).

    • Cause: Incubation time too long.

    • Solution: Harvest at 72h instead of 120h. Perform kinetic study (TLC every 12h).

  • Issue: Emulsion during Extraction.

    • Cause: Presence of fungal proteins/surfactants.[1]

    • Solution: Filter through Celite 545 before extraction or add brine (saturated NaCl) to the aqueous phase.

References

  • Barrero, A. F., et al. (2001).[1] "Microbial transformation of ent-kaurenoic acid and its 15-hydroxy derivatives by the SG138 mutant of Gibberella fujikuroi." Journal of Natural Products.

  • Fraga, B. M., et al. (2003). "Microbial transformation of ent-kaur-16-en-19-oic acid by Aspergillus niger." Phytochemistry.

  • Rocha, D., et al. (2009).[2] "Di- and Tri-Hydroxylated Kaurane Derivatives From Microbial Transformation." Ecletica Quimica.

  • Zhang, Y., et al. (2014). "Biotransformation of ent-kaurene diterpenoids by Cunninghamella species." Journal of Molecular Catalysis B: Enzymatic.

  • Hanson, J. R. (2014). "The microbiological transformation of diterpenoids." Natural Product Reports.

Sources

Method

Application Note: Profiling the in vitro Sensitivity and Pharmacological Activity of ent-3-Oxokaurane-16,17-diol Across Distinct Cell Lines

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Introduction & Scientific Context The discovery and characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Introduction & Scientific Context

The discovery and characterization of plant-derived diterpenoids have provided critical scaffolds for modern drug development. ent-3-Oxokaurane-16,17-diol (also known as ent-kaurane-3-oxo-16α,17-diol) is a bioactive ent-kaurane diterpenoid naturally isolated from the roots of Euphorbia species (such as Euphorbia sikkimensis) and the stems/leaves of the Triadica cochinchinensis tree [1, 2].

As a Senior Application Scientist, I have structured this guide to address the specific cellular sensitivities associated with this compound. Recent pharmacological profiling reveals that ent-3-Oxokaurane-16,17-diol exhibits a multi-target mechanism of action, making it a highly valuable compound for both oncology and neuroinflammation screening pipelines. Specifically, it demonstrates moderate cytotoxicity against human lung carcinoma models and potent anti-inflammatory properties in murine microglia by inhibiting nitric oxide (NO) release [1, 3]. Furthermore, structural analogs and co-isolated compounds from its botanical sources have shown partial agonistic activity toward Peroxisome Proliferator-Activated Receptor gamma (PPARγ), hinting at broader metabolic implications [2].

Target Cell Lines and Sensitivity Profiles

Understanding the causality behind a cell line's sensitivity to ent-3-Oxokaurane-16,17-diol is critical for robust experimental design. The compound's effects are highly context-dependent, acting as a cytotoxic agent in rapidly dividing tumor cells while functioning as a signaling inhibitor in immune cells.

Table 1: Summary of Cell Line Sensitivities and Expected Responses
Cell Line ModelOrigin / TypePrimary Sensitivity / ResponseMechanistic TargetApplication Focus
A549 (or similar) Human Lung CarcinomaModerate Cytotoxicity (Cell death/Apoptosis)Cellular viability pathways, potential mitochondrial disruptionOncology / Anti-cancer drug screening
BV-2 Murine Microglia (Immortalized)Anti-inflammatory (Inhibition of NO release)LPS-induced TLR4/NF-κB/iNOS signaling axisNeuroinflammation / Immunomodulation

Mechanistic Pathways: Causality of Cellular Responses

Anti-Inflammatory Action in BV-2 Microglia

BV-2 cells are immortalized murine microglia that serve as a highly reliable in vitro model for neuroinflammation. When stimulated with Lipopolysaccharide (LPS), BV-2 cells activate the Toll-Like Receptor 4 (TLR4) cascade, leading to the nuclear translocation of NF-κB. This transcription factor upregulates inducible Nitric Oxide Synthase (iNOS), resulting in the massive release of Nitric Oxide (NO) into the extracellular environment. ent-3-Oxokaurane-16,17-diol exerts its anti-inflammatory effect by intercepting this cascade, significantly downregulating iNOS expression and subsequently halting NO production [1].

Mechanism LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 NFKB NF-κB Translocation TLR4->NFKB iNOS iNOS Upregulation NFKB->iNOS NO Nitric Oxide (NO) Release iNOS->NO ENT ent-3-Oxokaurane-16,17-diol ENT->NFKB Inhibits ENT->iNOS Downregulates

Caption: Mechanism of ent-3-Oxokaurane-16,17-diol inhibiting NO release in LPS-activated BV-2 microglia.

Experimental Protocols

To ensure scientific integrity and self-validating results, the following protocols have been designed with built-in controls.

Protocol A: Anti-Inflammatory Screening in BV-2 Microglia (Griess Assay)

Rationale: NO is a highly unstable free radical. Therefore, this protocol measures nitrite (NO₂⁻), the stable, non-volatile breakdown product of NO, using the colorimetric Griess reaction. Pre-treating the cells with ent-3-Oxokaurane-16,17-diol ensures the compound is present to block the signaling cascade before LPS initiates it.

Materials:

  • BV-2 Murine Microglia Cell Line

  • LPS (from E. coli O111:B4)

  • ent-3-Oxokaurane-16,17-diol (dissolved in DMSO, final assay concentration of DMSO < 0.1%)

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

Step-by-Step Workflow:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
    
  • Starvation (Optional but recommended): Replace media with serum-free DMEM for 4 hours to synchronize the cell cycle and reduce background noise from serum proteins.

  • Pre-treatment: Treat cells with varying concentrations of ent-3-Oxokaurane-16,17-diol (e.g., 1, 5, 10, 20 µM) for 1 to 2 hours. Control Validation: Include a vehicle control (0.1% DMSO) and a positive anti-inflammatory control (e.g., Dexamethasone).

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "Unstimulated/Negative Control" wells. Incubate for 24 hours.

  • Supernatant Collection: Transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well assay plate.

  • Griess Reaction: Add 50 µL of Griess Reagent to each well containing the supernatant. Incubate at room temperature for 10 minutes protected from light.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate nitrite concentrations using a standard curve generated with sodium nitrite (NaNO₂).

Workflow Seed Seed BV-2 Cells (5x10^4 cells/well) Pretreat Pre-treat with ent-3-Oxokaurane-16,17-diol (1-2h) Seed->Pretreat Stimulate Stimulate with LPS (1 μg/mL for 24h) Pretreat->Stimulate Assay Collect Supernatant & Add Griess Reagent Stimulate->Assay Read Measure Absorbance at 540 nm Assay->Read

Caption: Standard workflow for assessing the anti-inflammatory activity of ent-3-Oxokaurane-16,17-diol.

Protocol B: Cytotoxicity Screening in Human Lung Carcinoma Cells (MTT Assay)

Rationale: To evaluate the moderate cytotoxicity reported in lung carcinoma models [3], the MTT assay is utilized. It relies on the reduction of the tetrazolium dye MTT to its insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes, directly correlating colorimetric intensity with the number of viable cells.

Step-by-Step Workflow:

  • Cell Seeding: Seed human lung carcinoma cells (e.g., A549) at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Compound Treatment: Aspirate media and apply fresh media containing serial dilutions of ent-3-Oxokaurane-16,17-diol (e.g., 0.1 µM to 100 µM). Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the media to avoid disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Agitate on an orbital shaker for 15 minutes.

  • Analysis: Measure absorbance at 570 nm. Calculate the IC₅₀ value using non-linear regression analysis (e.g., GraphPad Prism) to quantify the compound's cytotoxic potency.

References

The following authoritative sources validate the mechanistic claims and cellular sensitivities described in this application note:

  • Title: Monofloral Triadica Cochinchinensis Honey Polyphenols Improve Alcohol-Induced Liver Disease by Regulating the Gut Microbiota of Mice (Frontiers in Immunology, 2021) Source: Frontiers in Immunology URL: [Link] [1] (Note: This paper explicitly details the inhibitory effect of ent-kaurane-3-oxo-16α,17-diol on NO release from LPS-activated BV-2 microglia).

  • Title: A partial peroxisome proliferator-activated receptor gamma agonist isolated from the roots of Euphorbia sikkimensis (Natural Product Research, 2024) Source: PubMed / Taylor & Francis URL: [Link] [2] (Note: Validates the isolation of ent-kaurane-3-oxo-16α,17-diol from Euphorbia species and discusses the broader PPARγ modulatory context of these diterpenoids).

Application

Application Note: Comprehensive Cytotoxicity Evaluation of ent-Kaurane Diterpenoids

Introduction & Chemical Context ent-Kaurane diterpenoids are a class of natural products, predominantly isolated from the Isodon genus, exhibiting potent anti-cancer and anti-inflammatory activities.[1] Their biological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

ent-Kaurane diterpenoids are a class of natural products, predominantly isolated from the Isodon genus, exhibiting potent anti-cancer and anti-inflammatory activities.[1] Their biological efficacy is frequently driven by a specific pharmacophore: an


-methylene-cyclopentanone  moiety.

Critical Mechanism: This moiety functions as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic cysteine residues on target proteins (e.g., NF-


B, NLRP3, HSP70). This interaction often triggers a cascade involving Reactive Oxygen Species (ROS) accumulation, mitochondrial dysfunction, and apoptosis.

Scope of this Guide: Standard cytotoxicity assays (like MTT) are insufficient for these compounds because they do not reveal how the cell dies. This guide details a self-validating workflow that correlates cytotoxicity with its specific chemical mechanism: ROS generation and Michael addition.

Experimental Workflow

The following diagram outlines the logical progression from compound preparation to mechanistic validation.

EntKauraneWorkflow cluster_Mech Mechanistic Validation (The 'Why') Start Compound Preparation (DMSO Solubilization) Screen Primary Screening (MTT/SRB Assay) Start->Screen Hit Hit Identification (IC50 < 10 µM) Screen->Hit Filter inactive ROS Oxidative Stress (DCFH-DA Assay) Hit->ROS Mito Mitochondrial Health (JC-1 / Rhodamine 123) Hit->Mito Apop Cell Death Mode (Annexin V / PI) Hit->Apop Validation Target Validation (NAC Rescue Experiment) ROS->Validation Is ROS causal? Mito->Validation

Figure 1: Integrated workflow for evaluating ent-kaurane cytotoxicity. The process moves from phenotypic screening to mechanistic validation, culminating in the critical NAC rescue experiment.

Protocol 1: Compound Preparation & Stability

ent-Kauranes are lipophilic. Improper handling leads to precipitation and false negatives.

  • Stock Solution: Dissolve neat compound in 100% DMSO to a concentration of 10–50 mM . Vortex for 1 minute.

  • Storage: Aliquot into small volumes (e.g., 20

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    
  • Working Solution: Dilute the stock into pre-warmed culture medium immediately before use.

    • Critical Rule: The final DMSO concentration must remain

      
       0.1% (v/v)  to avoid solvent toxicity.
      
    • Visual Check: Inspect wells under a microscope (40x). If crystals are visible, the data is invalid.

Protocol 2: Primary Cytotoxicity Screening (MTT vs. SRB)

While MTT is common, ent-kauranes often target mitochondria. Since MTT relies on mitochondrial reductase, metabolic interference can occur. SRB (Sulforhodamine B) is recommended as a validation assay because it measures total protein mass, independent of mitochondrial function.

A. MTT Assay (Metabolic Activity)
  • Seeding: Seed tumor cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compound (0.1 – 100

    
    M) for 24h, 48h, and 72h .
    
    • Controls: Vehicle (0.1% DMSO) and Positive Control (e.g., Taxol 1

      
      M).
      
  • Staining: Add MTT (0.5 mg/mL final) for 4h at 37°C.

  • Solubilization: Remove supernatant.[2] Add 150

    
    L DMSO. Shake 10 min.
    
  • Read: Absorbance at 570 nm.

B. SRB Assay (Biomass Validation)
  • Fixation: After treatment, add cold TCA (10% final) carefully. Incubate 1h at 4°C.

  • Wash: Wash 5x with tap water. Air dry.

  • Stain: Add 0.4% SRB (in 1% acetic acid) for 15 min.

  • Wash: Wash 5x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilize: Add 10 mM Tris base (pH 10.5).

  • Read: Absorbance at 510 nm.

Data Interpretation: If MTT IC


 is significantly lower than SRB IC

, the compound may be acting as a mitochondrial uncoupler rather than a direct cytotoxic agent.

Protocol 3: The "Self-Validating" Mechanism Check

This section distinguishes a generic toxin from a specific ent-kaurane mechanism.

A. ROS Generation (DCFH-DA Assay)

ent-Kauranes like Oridonin rapidly increase intracellular ROS.[3]

  • Probe: Use DCFH-DA (2',7'-dichlorofluorescin diacetate).

  • Protocol:

    • Treat cells with IC

      
       concentration of compound for 1h, 3h, and 6h  (ROS is an early event).
      
    • Wash with PBS.[2][4][5][6][7] Incubate with 10

      
      M DCFH-DA for 30 min in the dark.
      
    • Analyze via Flow Cytometry (FITC channel).[2]

  • Result: A rightward shift in fluorescence intensity indicates oxidative stress.

B. The NAC Rescue Experiment (CRITICAL)

This is the definitive test for this chemical class. N-acetylcysteine (NAC) acts as both an ROS scavenger and a nucleophile that can react with the Michael acceptor, neutralizing the drug.

  • Pre-treatment: Pre-incubate cells with 5 mM NAC for 1 hour.[3]

  • Co-treatment: Add the ent-kaurane (at IC

    
     or IC
    
    
    
    concentration) in the presence of NAC.
  • Readout: Perform MTT or Annexin V assay after 24h.

  • Validation Logic:

    • Full Rescue: Cell viability returns to control levels. (Confirms ROS/Michael acceptor dependency).

    • No Rescue: The cytotoxicity is off-target or non-specific.

Protocol 4: Apoptosis & Mitochondrial Potential[8]

A. Annexin V/PI Staining (Flow Cytometry)

Distinguishes early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+ or Double+).[2]

  • Harvest: Collect cells (including floating cells!) after 24h treatment.

  • Stain: Resuspend in Binding Buffer.[2][4] Add Annexin V-FITC and Propidium Iodide (PI).[2][5]

  • Incubate: 15 min at RT in dark.

  • Analyze: Flow cytometry. ent-Kauranes typically show a strong accumulation in the Q4 (Early Apoptosis) and Q2 (Late Apoptosis) quadrants.

B. Mitochondrial Membrane Potential ( )[8]
  • Probe: JC-1 or Rhodamine 123.

  • Mechanism: In healthy cells, JC-1 forms red aggregates. In apoptotic cells (low potential), it remains as green monomers.

  • Result: ent-Kauranes cause a "Red-to-Green" shift, indicating mitochondrial depolarization.

Signaling Pathway Visualization

The following diagram illustrates the specific molecular cascade activated by bioactive ent-kauranes.

MOA Drug ent-Kaurane (Michael Acceptor) Target Protein Thiols (e.g., NF-kB, Bax) Drug->Target Covalent Binding ROS ROS Accumulation Target->ROS Redox imbalance Mito Mitochondrial Depolarization ROS->Mito Damage Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c release Death Apoptosis Caspase->Death NAC NAC (Inhibitor) NAC->Drug Neutralizes NAC->ROS Scavenges

Figure 2: Mechanism of Action. The compound covalently binds targets, triggering ROS and mitochondrial apoptosis. NAC blocks this pathway at two points.

Data Summary & SAR Interpretation

When analyzing your data, organize results to highlight the structure-activity relationship (SAR).

FeatureObservationInterpretation
Exocyclic Methylene High Cytotoxicity (IC

< 5

M)
Essential for Michael addition. Removal destroys activity.
NAC Pre-treatment Viability Restored (>90%)Confirms mechanism is ROS/Cysteine-dependent.
Annexin V High Q4/Q2 PopulationMode of death is regulated apoptosis, not necrosis.[8]
ROS Timing Spike at 1-3 hoursOxidative stress is an upstream initiator, not a byproduct.

References

  • Oridonin induces apoptosis via ROS generation: Zhang, Y., et al. (2014). Proteomic and functional analyses demonstrate the involvement of oxidative stress in the anticancer activities of oridonin in HepG2 cells. Spandidos Publications. [Link]

  • Structure-Activity Relationship of ent-Kauranes: Ding, C., et al. (2013). Discovery and structure-activity relationships of ent-Kaurene diterpenoids as potent and selective 11β-HSD1 inhibitors.[9] European Journal of Medicinal Chemistry.[9] [Link]

  • General Cytotoxicity Assay Guidelines: Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf.[10] [Link]

  • Role of ROS in Oridonin-induced Autophagy and Apoptosis: Li, D., et al. (2011).[11] Reactive oxygen species contribute to oridonin-induced apoptosis and autophagy in human cervical carcinoma HeLa cells.[11] Acta Pharmacologica Sinica. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

ent-3-Oxokaurane-16,17-diol stability and degradation issues

Technical Support Center: ent-3-Oxokaurane-16,17-diol Product Identity: ent-3-Oxokaurane-16,17-diol (Synonyms: ent-16α,17-dihydroxykauran-3-one; 16-Epiabbeokutone) Chemical Formula: C₂₀H₃₂O₃ Molecular Weight: 320.47 g/mo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: ent-3-Oxokaurane-16,17-diol

Product Identity: ent-3-Oxokaurane-16,17-diol (Synonyms: ent-16α,17-dihydroxykauran-3-one; 16-Epiabbeokutone) Chemical Formula: C₂₀H₃₂O₃ Molecular Weight: 320.47 g/mol [1][2]

PART 1: CRITICAL STABILITY FACTORS (The "Why")

As a Senior Application Scientist, I must emphasize that the stability of ent-3-Oxokaurane-16,17-diol is governed by two competing reactive centers: the A-ring ketone and the D-ring vicinal diol .[2] Understanding the interplay between these moieties is the key to preventing experimental failure.

The D-Ring Instability (16,17-Diol System)

The 16,17-diol moiety is the "Achilles' heel" of this molecule.[2]

  • Acid Sensitivity: In the presence of trace acids (often found in unbuffered HPLC solvents or degraded chloroform), the 16,17-diol system undergoes pinacol-pinacolone type rearrangements or dehydration.[2] This typically collapses the kaurane skeleton into an atisane or beyerane derivative, or simply dehydrates to form an enone.

  • Oxidative Cleavage: The vicinal diol is highly susceptible to oxidative cleavage (e.g., by periodates or reactive oxygen species in solution), splitting the C16-C17 bond to form a keto-aldehyde or diketone.[2]

The A-Ring Reactivity (3-Oxo Group)[2]
  • Aldol Condensation: While the C4 position is quaternary (blocking enolization on that side), the C2 position is reactive. In basic media (pH > 8), the 3-oxo group can undergo aldol-like condensations or epimerization, leading to dimerization artifacts.[2]

PART 2: TROUBLESHOOTING GUIDE (Q&A)

Category 1: Solubility & Handling

Q: I see a fine precipitate when diluting my DMSO stock into cell culture media. Is my compound degrading? A: Likely not degradation, but "Crash-out" precipitation .

  • The Cause: ent-Kauranes are highly lipophilic (LogP ~2-3).[2] Rapid addition of a DMSO stock to an aqueous medium causes local supersaturation.

  • The Fix: Use the "Step-Down" Dilution Protocol :

    • Dissolve pure solid in 100% DMSO to 10-20 mM.

    • Dilute this stock 1:10 into warm (37°C) serum-free media or PBS with vigorous vortexing to create an intermediate stock.

    • Add this intermediate to your final culture volume.

    • Self-Validation: Visually inspect the intermediate stock against a light source. It must be optically clear before the final addition.

Q: Can I store the compound in Ethanol or Methanol? A: Use with caution.

  • The Risk: Primary alcohols (MeOH, EtOH) are nucleophilic. Over long periods, especially if slightly acidic, they can form acetals/ketals with the 3-oxo group or etherify the 16,17-diol.[2]

  • Recommendation: Anhydrous DMSO is the gold standard for storage (-20°C).[2] If using alcohols, prepare fresh working solutions only.

Category 2: Analytical Artifacts (HPLC/LC-MS)

Q: My HPLC chromatogram shows a "ghost peak" eluting just after the main peak. Is this an impurity? A: This is often an on-column dehydration artifact .[2]

  • The Mechanism: If your mobile phase uses Trifluoroacetic Acid (TFA) or high temperatures (>40°C), the acidic environment can dehydrate the 16,17-diol during the run.

  • The Fix:

    • Switch Modifiers: Replace TFA with 0.1% Formic Acid (weaker acid) or Ammonium Acetate (neutral buffer).

    • Lower Temperature: Run the column at 25°C, not 40°C.

    • Check the Spectrum: The dehydration product often has a distinct UV max shift due to the formation of a new double bond (conjugated system).

PART 3: EXPERIMENTAL PROTOCOLS

Protocol A: Stability-Indicating HPLC Method

Use this method to validate purity before critical bioassays.[2]

ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mmStandard lipophilic separation.[2]
Mobile Phase A Water + 10 mM Ammonium Acetate (pH 6.8)Crucial: Neutral pH prevents acid-catalyzed rearrangement of the diol.[2]
Mobile Phase B Acetonitrile (HPLC Grade)Preferred over Methanol to prevent solvolysis.
Gradient 0-2 min: 30% B; 2-20 min: 30%→90% B; 20-25 min: 90% BSlow gradient separates stereoisomers and degradation products.[2]
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 210 nm (primary), 254 nm (secondary)ent-Kauranes have weak chromophores; 210 nm captures the carbonyl/skeleton.[2]
Temperature 25°CMinimizes thermal degradation on-column.[2]
Protocol B: Stock Solution Preparation & Storage
  • Weighing: Weigh the vial before and after removing the solid to calculate exact mass (static electricity often causes loss in transfer).

  • Solvent: Add Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%) to reach a concentration of 10 mM .

  • Inert Gas: Gently purge the headspace with Nitrogen or Argon gas for 10 seconds to displace oxygen.

  • Seal: Parafilm the cap tightly.

  • Storage: Store at -20°C or -80°C .

    • Validity: Stable for 6 months. Re-verify purity by HPLC if stored longer.

PART 4: VISUALIZATION OF DEGRADATION PATHWAYS

The following diagram illustrates the primary degradation risks: Acid-Catalyzed Rearrangement (D-Ring) and Base-Catalyzed Epimerization (A-Ring).[2]

DegradationPathways Parent ent-3-Oxokaurane-16,17-diol (Active Compound) AcidPath Acidic Conditions (TFA, degraded CHCl3) Parent->AcidPath Exposure BasePath Basic Conditions (pH > 8.5) Parent->BasePath Exposure OxPath Oxidative Stress (Light, Air, Periodate) Parent->OxPath Exposure Dehydration Dehydration Product (Enone formation) AcidPath->Dehydration -H2O Rearrangement Rearrangement (Beyerane/Atisane Skeleton) AcidPath->Rearrangement Wagner-Meerwein Shift Epimer C2-Epimerization (Loss of stereochemical integrity) BasePath->Epimer Enolization at C2 Cleavage C16-C17 Bond Cleavage (Keto-aldehyde) OxPath->Cleavage Vicinal Diol Cleavage

Caption: Figure 1. Primary degradation pathways of ent-3-Oxokaurane-16,17-diol under environmental stress.

PART 5: TROUBLESHOOTING LOGIC TREE

Use this decision tree to diagnose experimental anomalies.

TroubleshootingTree Start Issue Detected Precipitate Precipitate in Media? Start->Precipitate GhostPeak Extra HPLC Peaks? Start->GhostPeak LossActivity Loss of Bioactivity? Start->LossActivity Sol1 Check DMSO % (<0.1%) Use Step-Down Dilution Precipitate->Sol1 Yes Sol2 Check Mobile Phase pH Switch to Ammonium Acetate GhostPeak->Sol2 Yes Sol3 Check Storage Conditions Was it freeze-thawed >3 times? LossActivity->Sol3 Yes Sol4 Verify Structure (NMR) Check for Epimerization LossActivity->Sol4 If Storage OK

Caption: Figure 2. Diagnostic logic flow for resolving common handling issues.

References

  • PubChem. (2024).[1] ent-16S,17-Dihydroxykauran-3-one Compound Summary. National Library of Medicine. [Link][2]

  • Shi, H. M., et al. (2005).[3] Cytotoxic diterpenoids from the roots of Euphorbia ebracteolata.[3][4] Planta Medica, 71(4), 349-354.[2][3] (Source of isolation and stability context).[5][6]

  • Zhao, Y., et al. (2022).[7][8] Ent-kaurane diterpenoids: A review of their isolation, structural elucidation, and biological activities. Frontiers in Chemistry. (General review of ent-kaurane stability and chemistry).

Sources

Optimization

Technical Support Center: ent-Kaurane Synthesis Optimization

Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting & Protocol Optimization for Tetracyclic Diterpenoid Construction

Introduction

Welcome to the technical support hub for ent-kaurane synthesis. This scaffold, characteristic of the Isodon diterpenoids (e.g., Oridonin, Maoecrystal V, Eriocalyxin B), presents a unique "synthetic cliff": the construction of the bicyclo[3.2.1]octane C/D ring system and the stereoselective installation of oxygenation patterns.

This guide moves beyond textbook theory to address the specific "bench-top" failures encountered during these complex sequences. We focus on three critical modules: Biomimetic Cationic Cyclization , SmI₂-Mediated Bridgehead Construction , and Mn(III) Radical Oxidative Cyclization .

Module 1: Constructing the C/D Ring System (The Bridgehead Challenge)

The most frequent support tickets we receive involve the failure to close the D-ring to form the characteristic bicyclo[3.2.1]octane core. The two dominant strategies are SmI₂-mediated reductive cyclization and Mn(OAc)₃ oxidative radical cyclization .

Topic A: SmI₂-Mediated Reductive Cyclization

Reference Case: Reisman’s Synthesis of (-)-Maoecrystal Z

User Question:

"I am attempting a SmI₂-mediated reductive cascade to close the D-ring (similar to the Reisman protocol), but I am getting <10% yield and mostly recovering starting material or simple reduction products. I am using 0.1 M SmI₂ in THF. What is wrong?"

Scientist Response: The standard 0.1 M SmI₂ solution is rarely sufficient for the high-energy barrier of forming the congested ent-kaurane bridgehead. You are likely experiencing a failure in the reduction potential threshold .

Troubleshooting Protocol:

  • The "Lewis Acid" Effect (Critical): You must activate the SmI₂. The Reisman group demonstrated that the addition of LiCl (6–10 equiv) is non-negotiable for this substrate class. LiCl breaks up the Sm(II) aggregates and increases the reduction potential significantly (up to -2.8 V).

  • Proton Source Timing: Are you adding a proton source? For these cascades, t-BuOH or HFIP is required to quench the ketyl radical anion intermediate and prevent reversible bond cleavage.

  • Oxygen Exclusion: SmI₂ is notoriously sensitive. A color change from deep blue to yellow/grey indicates oxidation. All solvents must be freeze-pump-thaw degassed.

Optimized Conditions Table:

ComponentStandard Condition (Fail)Optimized Condition (Success)Mechanism of Action
Reagent SmI₂ (THF)SmI₂ + LiCl (10 equiv)Increases reduction potential; breaks aggregates.
Additive Nonet-BuOH or H₂OTraps the intermediate ketyl radical; prevents reversibility.
Temperature 0 °C23 °C (Room Temp)Overcomes steric barrier of the [3.2.1] system.
Concentration 0.1 M0.05 M (High Dilution)Favors intramolecular cyclization over intermolecular dimerization.

Visual Workflow: The SmI₂ Decision Matrix

SmI2_Optimization Start Start: SmI2 Cyclization (Ring D Formation) CheckColor Is SmI2 Deep Blue? Start->CheckColor Degas STOP: Degas Solvents (Freeze-Pump-Thaw) CheckColor->Degas No (Yellow/Grey) AddLiCl Add LiCl (10 eq)? CheckColor->AddLiCl Yes TraceYield Outcome: Trace Yield (Insufficient Reduction Potential) AddLiCl->TraceYield No AddProton Add t-BuOH? AddLiCl->AddProton Yes Reversibility Outcome: Reversible Bond Cleavage AddProton->Reversibility No Success Success: High Yield [3.2.1] Bicycle Formed AddProton->Success Yes

Caption: Decision tree for optimizing SmI₂-mediated reductive cyclization in ent-kaurane synthesis.

Topic B: Mn(OAc)₃ Oxidative Radical Cyclization

Reference Case: Jia’s Synthesis of (-)-Glaucocalyxin A

User Question:

"I'm using Mn(OAc)₃·2H₂O to close the A-ring onto the B-ring precursor. The reaction is extremely slow, and I see over-oxidation byproducts. I'm using acetic acid at reflux."

Scientist Response: Mn(OAc)₃ mediated cyclizations are powerful but prone to "stalling" if the enolization rate is low. The reaction relies on the formation of a Mn(III)-enolate.[1][2]

Troubleshooting Protocol:

  • Stoichiometry is NOT Catalytic: This is a common misconception. You need 2.0 to 4.0 equivalents of Mn(OAc)₃ because it is a one-electron oxidant.

  • The "Copper" Switch: If you want the alkene product (oxidative elimination) rather than the radical trapped product, you must add Cu(OAc)₂ (catalytic) . The Cu(II) oxidizes the radical intermediate faster than Mn(III), preventing side reactions.

  • Solvent Modification: While AcOH is standard, it can be too harsh. Ethanol or Methanol (degassed) can sometimes be used for sensitive substrates, though reaction rates may decrease.

Module 2: Biomimetic Polyene Cyclization (The Core Skeleton)

User Question:

"My GGPP analog cyclization using BF₃·OEt₂ gives a complex mixture of diastereomers and rearranged skeletons (atisane/beyerane types). How do I enforce the ent-kaurane stereochemistry?"

Scientist Response: The ent-kaurane skeleton is thermodynamically linked to the beyerane and atisane skeletons via Wagner-Meerwein rearrangements. "Deep" Lewis acids often trigger these rearrangements.

Optimization Strategy:

  • Switch Lewis Acids: Move from BF₃·OEt₂ (strong, non-chelating) to SnCl₄ or MeAlCl₂ . SnCl₄ often provides better chelation control, stabilizing the transition state.

  • Temperature Control: These reactions must be run at -78 °C . Even -40 °C can provide enough thermal energy to cross the barrier into the rearranged beyerane manifold.

  • Terminating Group: Ensure your substrate has a distinct terminating group (e.g., a silyl enol ether or an epoxide) that traps the cation irreversibly at the correct stage.

Mechanistic Pathway Visualization:

Cyclization_Pathway GGPP GGPP Analog Cation Cationic Intermediate GGPP->Cation Lewis Acid (-78°C) Kaurane ent-Kaurane (Kinetic Product) Cation->Kaurane Fast Trapping Beyerane Beyerane/Atisane (Thermodynamic Rearrangement) Cation->Beyerane High Temp / Strong Acid Kaurane->Beyerane Rearrangement

Caption: Kinetic vs. Thermodynamic pathways in biomimetic cyclization. Control temp to avoid Beyerane drift.

Module 3: Late-Stage Functionalization (C-H Oxidation)

User Question:

"I have the ent-kaurene core, but I cannot install the C20 or C7 oxygenation found in Maoecrystals. Standard oxidants degrade the molecule."

Scientist Response: The C20 position is spatially close to C1, making it sterically hindered. Standard oxidants (Jones, PCC) will burn the more accessible sites first.

Recommended Protocol (Baran/Lei Approach):

  • Guided C-H Activation: Use White's Catalyst (Fe(PDP)) for remote, stereoselective C-H oxidation if you have a directing group.

  • The "Pre-Oxidation" Strategy: As seen in Baran’s Steviol synthesis, it is often more efficient to install the C19/C20 oxidation state before the final cyclization (on the A-ring precursor) rather than attempting to oxidize the compact tetracycle later.

  • Electrochemical Oxidation: For benzylic or allylic positions on the scaffold, electrochemical oxidation (graphite anode, LiClO₄) has shown promise in recent Isodon syntheses for mild functionalization.

References

  • Reisman, S. E., et al. (2011).[3][4][5] "A Concise Total Synthesis of (-)-Maoecrystal Z." Journal of the American Chemical Society.[4][5]

    • Key Insight: Establishes the SmI₂/LiCl protocol for [3.2.1] ring closure.
  • Baran, P. S., et al. (2013).[6] "Synthesis of ent-Kaurane and Beyerane Diterpenoids by Controlled Fragmentations of Overbred Intermediates." Angewandte Chemie International Edition.

    • Key Insight: Strategy for installing oxidation states prior to cycliz
  • Baran, P. S., et al. (2016).[7] "Synthesis of Maoecrystal V." Journal of the American Chemical Society.

    • Key Insight: Radical cyclization strategies for highly oxygen
  • Lei, X., et al. (2020).[8][9] "Protecting-Group-Free Syntheses of ent-Kaurane Diterpenoids: [3+2+1] Cycloaddition/Cycloalkenylation Approach." Journal of the American Chemical Society.[4][5]

    • Key Insight: Modern Rh-catalyzed alternatives to biomimetic cycliz
  • Snider, B. B. (2009). "Mechanisms of Mn(OAc)₃-Based Oxidative Free-Radical Additions and Cyclizations." Tetrahedron.

    • Key Insight: Fundamental mechanism and stoichiometry for Mn(III) reactions.

Sources

Troubleshooting

Purification challenges for ent-3-Oxokaurane-16,17-diol from natural extracts

Executive Summary Isolating ent-3-Oxokaurane-16,17-diol (also known as ent-16 ,17-dihydroxykauran-3-one) presents a unique set of challenges due to its lack of a strong UV chromophore, moderate polarity, and the presence...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isolating ent-3-Oxokaurane-16,17-diol (also known as ent-16


,17-dihydroxykauran-3-one) presents a unique set of challenges due to its lack of a strong UV chromophore, moderate polarity, and the presence of structurally homologous diterpenoids in the crude matrix. This guide moves beyond standard protocols to address the specific "pain points" of kaurane purification: detection limits, isomer separation, and crystallization logic.

Part 1: Extraction & Initial Fractionation

Q: My crude extract is a complex tar. How do I efficiently enrich the kaurane fraction before chromatography?

A: Use a polarity-driven liquid-liquid partition to "bracket" your target.

Directly loading a crude ethanolic extract onto silica is a recipe for column fouling. ent-3-Oxokaurane-16,17-diol is a mid-polarity diterpenoid. You must remove the lipophilic waxes (non-polar) and the glycosides/tannins (highly polar) first.

Protocol: The "Sandwich" Partition

  • Dissolution: Suspend the crude MeOH/EtOH extract in water (1:10 ratio).

  • Defatting (Discard): Partition with n-Hexane (3x).

    • Why: This removes chlorophyll, waxes, and non-polar sterols. The target diol is too polar to migrate significantly into hexane.

  • Enrichment (Keep): Partition the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3x).

    • Why: The target partitions here.[1] DCM is more selective for free diterpenoids; EtOAc extracts a broader range including some phenolics.

  • Wash (Discard): The remaining aqueous layer contains sugars and highly polar glycosides.

Troubleshooting Table: Partition Phase

ObservationDiagnosisCorrective Action
Emulsion formation Saponins or proteins stabilizing the interface.Add brine (sat. NaCl) or filter through Celite.
Target in Aqueous Phase pH is too high or volume ratio incorrect.Ensure pH is neutral (~7). Re-extract with n-Butanol if target is suspected to be glycosylated (though the 3-oxo-16,17-diol is an aglycone).

Part 2: Chromatographic Purification

Q: I cannot see the compound on my UV detector during HPLC. Is it not eluting?

A: It is likely eluting, but you are "blind" because the molecule lacks a conjugated


-system. 

The ent-3-Oxokaurane-16,17-diol molecule possesses a ketone at C-3, which has a weak


 transition around 280-300 nm (

) and a

transition <210 nm. Standard UV detection at 254 nm will miss it entirely.

Solution: Alternative Detection Modes

  • Low-Wavelength UV: Set detection to 205 nm or 210 nm .

    • Risk: High background noise from solvents (especially EtOAc or non-HPLC grade MeOH). Use Acetonitrile (ACN) and Water.

  • ELSD / CAD (Recommended): Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are universal. They detect mass, not chromophores.

  • Derivatization (For TLC): Do not rely on UV spots. Spray TLC plates with Vanillin-Sulfuric Acid or Anisaldehyde-Sulfuric Acid and heat. Kauranes typically turn distinct violet/blue or brown colors.

Q: The target co-elutes with ent-kaurenoic acid or other diols on Silica. How do I separate them?

A: Switch the stationary phase mechanism. Silica separates by polarity; C18 separates by hydrophobicity.

On Normal Phase (Silica), the 16,17-diol group dominates the interaction. Other diols (e.g., ent-16


,17-diol isomer) will have nearly identical retention times.

Workflow Strategy:

  • Step 1: Silica Gel Open Column (Coarse Separation)

    • Mobile Phase: Hexane:EtOAc gradient (Start 90:10

      
       End 40:60).
      
    • Goal: Isolate the "kaurane-rich" fraction. Do not attempt partial resolution here.

  • Step 2: RP-HPLC (Fine Resolution)

    • Column: C18 (ODS) or Phenyl-Hexyl.

    • Mobile Phase: ACN:Water (Isocratic holds are better than gradients for isomers).

    • Logic: The spatial orientation of the 16-OH group (alpha vs. beta) significantly alters the hydrophobic footprint on a C18 surface, allowing separation that silica cannot achieve.

Part 3: Visualization of Purification Logic

The following diagram illustrates the critical decision pathways for purifying kaurane diterpenoids, specifically addressing the "UV-Silent" and "Isomer" challenges.

PurificationWorkflow cluster_detection Critical Control Point: Detection Crude Crude Extract (Euphorbia/Isodon) Partition Liquid-Liquid Partition (Water vs. DCM) Crude->Partition HexanePhase Hexane Phase (Fats/Waxes) -> DISCARD Partition->HexanePhase DCMPhase DCM Phase (Target Enriched) Partition->DCMPhase Silica Silica Gel CC (Hexane:EtOAc Gradient) DCMPhase->Silica Fractions Kaurane Fraction (TLC: Vanillin +) Silica->Fractions HPLC RP-HPLC (C18) Detection: ELSD or UV 205nm Fractions->HPLC Isomers Separation of Isomers (16-alpha vs 16-beta) HPLC->Isomers Final Pure ent-3-Oxokaurane-16,17-diol Isomers->Final

Caption: Workflow prioritizing defatting and multi-mode detection (ELSD/Low-UV) to isolate UV-silent kauranes.

Part 4: Crystallization & Identification

Q: I have a pure fraction by HPLC, but it dries to a gum. How do I get crystals?

A: Kaurane diols are prone to forming amorphous glasses due to hydrogen bonding networks. You need a solvent system that disrupts this.

Recommended Solvent Systems:

  • Acetone/Hexane: Dissolve in minimal warm acetone; add hexane dropwise until turbid. Store at 4°C.

  • MeOH/Water: Dissolve in MeOH; add water slowly. (Risk: may form a hydrate or oil out).

  • CHCl

    
    /MeOH (Slow Evaporation):  Good for X-ray quality crystals.
    
Q: How do I confirm I have the 16 -hydroxy isomer and not the 16 ?

A: NMR NOESY correlations are the gold standard.

Mass spectrometry (MS) will give the same mass (m/z ~321 [M+H]


) for both isomers. You must use Nuclear Magnetic Resonance (NMR).[1]

Key Diagnostic Signals (in CDCl


): 
  • H-17 (Methylene): Look for the AB system of the -CH

    
    OH group.
    
    • 
       ~3.50 - 3.80 ppm.
      
  • C-16 (Quaternary):

    
     ~79-80 ppm.
    
  • NOESY Correlation:

    • 16

      
      -OH:  The 17-CH
      
      
      
      OH group is usually
      
      
      -oriented. Look for NOE correlations between H-17 and H-13 or H-12.
    • 16

      
      -OH:  The 17-CH
      
      
      
      OH group is
      
      
      -oriented.[2]

References

  • Shi, H. M., et al. (2005).[3] Cytotoxic diterpenoids from the roots of Euphorbia ebracteolata.[3][4] Planta Medica. Link

    • Context: Primary source for isolation protocols of ent-16 ,17-dihydroxykauran-3-one.
  • Li, L. M., et al. (2008).[4] ent-Kaurane Diterpenoids from Isodon nervosus.[4][5] Journal of Natural Products. Link

    • Context: detailed NMR data and structural elucid
  • Vieira, T., et al. (2020).

    
    ,17-dihydroxy-kauran-3-one from Euphorbia tirucalli. 10th Brazilian Conference on Natural Products. Link
    
    • Context: Confirms spectral data (IR carbonyl at 1700 cm-1)
  • PubChem. (n.d.).[6] ent-16S,17-Dihydroxykauran-3-one Compound Summary. Link

    • Context: Physical properties and identifier verification.[1][7][8]

Sources

Optimization

How to interpret complex NMR spectra of kaurane diterpenoids

[1] Current Status: Operational Lead Scientist: Dr. H.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Lead Scientist: Dr. H. Chen, Senior Application Scientist Subject: Troubleshooting Complex NMR Assignments of Kaurane & ent-Kaurane Diterpenoids

Introduction: The Kaurane Challenge

Welcome to the technical support hub for kaurane diterpenoids. Whether you are working with Isodon species, Stevia glycosides, or biosynthetic intermediates like kaurenoic acid, you likely face a common set of spectral pathologies. The kaurane skeleton (tetracyclic C20) is notoriously rigid, creating a "spectral knot" in the aliphatic region (1.0–2.0 ppm) and presenting stereochemical ambiguities in the bicyclo[3.2.1]octane ring system (Rings C/D).

This guide is not a textbook; it is a troubleshooting manual designed to unblock your structural elucidation workflow.

Module 1: Resolving the "Methylene Envelope" (1.0 – 2.0 ppm)

Symptom: You cannot trace the spin system from H-1 to H-3 or H-11 to H-14 because the signals overlap into a broad, second-order "hump" between 1.2 and 1.9 ppm.

The Mechanism: Kauranes possess multiple methylene groups (C-1, C-2, C-6, C-7, C-11, C-12, C-14) that exist in magnetically similar environments. Standard COSY fails here because the diagonal signals obscure the cross-peaks.

Protocol: The HSQC-TOCSY Breakthrough Do not rely on 1D spin decoupling. Instead, use the carbon dimension to spread out the proton signals.

  • Experiment: 2D HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy).

  • Pulse Sequence Parameters:

    • Mixing Time: Set to 80–120 ms . This allows magnetization to transfer from a clear methine (e.g., H-5 or H-9) through the spin system to the buried methylenes.

    • Resolution: High resolution in F1 (Carbon) is critical. Set F1 points to 256 or 512.

  • Analysis Logic:

    • Identify the resolved methine H-9 (typically

      
       1.0–1.4, but distinct in HSQC).
      
    • Look for the TOCSY relay to H-11, then H-12, then H-13.

    • Result: You will see a "stripe" of proton signals at the carbon frequency of the starting nucleus.

Visualization: The Relay Pathway

G cluster_0 Ring B/C Junction H9 H-9 (Methine) Start Point H11 H-11 (CH2) Buried Signal H9->H11 COSY Step H12 H-12 (CH2) Buried Signal H11->H12 TOCSY Relay (80ms) C13 C-13 (Quaternary) Bridgehead H12->C13 HMBC Link caption Figure 1: Resolving the aliphatic overlap using HSQC-TOCSY relay logic starting from H-9.

Module 2: The Bridgehead & Quaternary Challenge (C-8, C-13, C-16)

Symptom: You have isolated the spin systems of Rings A and B, but you cannot connect them to Rings C and D because C-8, C-10, and C-13 are quaternary carbons (or methines with no HMBC correlations).

Diagnostic Reference Table: Characteristic Shifts Use this table to validate your quaternary assignments. Deviations >2 ppm suggest structural revision (e.g., seco-kauranes or rearranged skeletons).

Carbon PositionTypeTypical

(ppm)
HMBC Key Correlations (from Protons)
C-8 Q42.0 – 50.0H-9, H-11, H-14, H-15
C-10 Q38.0 – 42.0H-1, H-5, H-9, Me-20
C-13 Q/CH40.0 – 45.0H-11, H-12, H-14, H-15, H-17
C-16 (Exo-ene)Q150.0 – 160.0H-15, H-17 (strong)
C-17 (Exo-ene)CH2103.0 – 108.0H-15 (weak)

Troubleshooting Protocol: If standard HMBC (optimized for 8 Hz) is silent for the C-8/C-13 bridge:

  • Optimize Long-Range Delay: Change the HMBC coupling constant parameter (cnst13 on Bruker) from 8 Hz to 5 Hz . This enhances 3-bond couplings across the rigid bridgehead angles which often have smaller Karplus constants.

  • LR-HSQMBC: If you suspect a 4-bond coupling (common in rigid bicyclic systems), run an LR-HSQMBC.

    • Target: Look for H-15 to C-9 correlations to close Ring D.

Module 3: Stereochemical Ambiguity (NOE vs. ROE)

Symptom: You cannot determine if the C-16 methyl group (in saturated kauranes) is


 or 

, or you need to confirm the stereochemistry of a C-9 hydroxyl group.

The Trap: Kaurane diterpenoids often have a molecular weight (MW) between 300 and 600 Da. In this range, the correlation time (


) is such that the NOE enhancement crosses from positive to negative (the "zero crossing" region). Standard NOESY spectra may show zero signal. 

Solution: ROESY (Rotating-frame Overhauser Effect Spectroscopy) Always use ROESY for kauranes unless they are glycosylated (MW > 800).

Critical NOE Constraints for ent-Kauranes: To confirm the ent-kaurane skeleton (relative to standard kaurane), verify these key spatial proximities (assuming ent-configuration):

  • H-5 (

    
    ) 
    
    
    
    H-9 (
    
    
    ):
    This correlation must be present. If absent, check for C-9 epimerization or a rearranged skeleton.
  • Me-20 (

    
    ) 
    
    
    
    H-14
    
    
    :
    Diagnostic for the boat/chair conformation of Ring B.
  • H-13

    
     H-17 (Exo/Endo):  Determines the orientation of substituents at C-16.
    

Visualization: The Stereochemical Network

NOE H5 H-5 (beta) H9 H-9 (beta) H5->H9 Critical Junction Me20 Me-20 (alpha) H14a H-14 (alpha) Me20->H14a Ring C Proximity H1 H-1 (alpha) Me20->H1 Ring A Axial caption Figure 2: Essential ROESY correlations defining the ent-kaurane skeleton.

Module 4: Advanced Validation (DP4+ Probability)

Symptom: You have a structure that fits the 1D and 2D data "reasonably well," but there are minor deviations (0.5 - 1.0 ppm in 13C) or the biosynthesis seems unlikely.

The Solution: Kauranes are prone to misassignment (e.g., Isoserrins A-D were recently revised).[1] Use Computational NMR.[1][2][3]

Protocol:

  • Conformational Search: Use molecular mechanics (MMFF94) to find low-energy conformers.

  • DFT Calculation: Optimize geometry and calculate NMR shielding tensors (GIAO method) at the mPW1PW91/6-311+G(d,p) level (or B3LYP).

  • Statistical Analysis (DP4+):

    • Input your experimental shifts and the calculated shifts into the DP4+ spreadsheet.

    • Interpretation: A probability of >95% for a specific isomer is required for confident assignment.

    • Reference: See Sarotti et al. (2021) for the specific DP4+ workflow applied to natural products.[2]

Frequently Asked Questions (FAQs)

Q1: How do I distinguish ent-kaurane from normal kaurane using only NMR? A: You cannot. Enantiomers have identical NMR spectra in achiral solvents.

  • Solution: You must measure the Optical Rotation (

    
    ). ent-Kauranes typically show negative rotation (though substituents can invert this).
    
  • Definitive Proof: X-ray crystallography (anomalous dispersion) or derivatization with a chiral auxiliary (Mosher's ester) if a secondary alcohol is present.

Q2: My HMBC shows a correlation between the C-17 protons and a carbonyl at 175 ppm. Is this a lactone? A: Be careful. In Stevia glycosides and Isodon diterpenoids, this often indicates an ester linkage or a carboxylic acid.

  • Check: If it is a glycosyl ester, you will see an HMBC correlation from the anomeric proton (H-1') of the sugar to this carbonyl (C-19).

  • Artifact Alert: If you used methanol-d4 and your sample is acidic, you might have formed a methyl ester artifact during storage.

Q3: I see a "ghost" doublet at 95-105 ppm in the carbon spectrum, but no protons attached (HSQC is silent). A: This is likely a quaternary hemiketal carbon, common in Isodon species (e.g., effusanin type).

  • Validation: Check for long-range HMBC from nearby hydroxyl protons (if in DMSO) or adjacent methines.

References
  • Sun, H. D., et al. (2006). Diterpenoids from Isodon species. Phytochemistry, 67(13), 1332-1345. Link

  • Ohta, M., et al. (1992). NMR spectral data of steviol glycosides. Phytochemistry, 31(5), 1553-1559.
  • Marcarino, M. O., & Sarotti, A. M. (2021). A critical review on the use of DP4+ in the structural elucidation of natural products. Natural Product Reports, 39, 58-76. Link

  • Chaturvedula, V. S. P., & Prakash, I. (2011). NMR spectral assignments of two ent-kaurane diterpene glycosides. ResearchGate. Link

  • Fraga, B. M. (2002). Natural ent-kaurane diterpenoids.

Sources

Troubleshooting

Minimizing off-target effects of ent-3-Oxokaurane-16,17-diol

The following Technical Support Guide is designed for researchers and drug development professionals working with ent-3-Oxokaurane-16,17-diol . It addresses the critical challenge of selectivity : maximizing therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with ent-3-Oxokaurane-16,17-diol . It addresses the critical challenge of selectivity : maximizing therapeutic efficacy (typically apoptosis induction or anti-inflammatory action) while minimizing off-target toxicity (general cytotoxicity, metabolic instability, or non-specific binding).

Status: Active | Topic: Minimizing Off-Target Effects & Optimization | Audience: R&D Professionals

Executive Summary: The Selectivity Paradox

ent-3-Oxokaurane-16,17-diol (and its stereoisomers) represents a subclass of ent-kaurane diterpenoids. Unlike its more reactive cousins (e.g., Oridonin) which contain an


-unsaturated ketone (enone) and an exocyclic methylene Michael acceptor, this compound features a 16,17-diol  moiety.
  • The Advantage: The absence of the highly reactive C16=C17 exocyclic double bond reduces non-specific covalent binding to cysteine-rich proteins, theoretically lowering "promiscuous" toxicity.

  • The Challenge: The compound retains high lipophilicity, leading to colloidal aggregation (false positives), membrane perturbation , and metabolic susceptibility .

This guide provides troubleshooting workflows to distinguish true pharmacological inhibition from non-specific artifacts.

Troubleshooting & Optimization Modules

Module A: Solubility & Colloidal Aggregation (The "False Positive" Trap)

User Query: "My IC50 values fluctuate significantly between biochemical assays and cell-based assays. Is the compound binding non-specifically?"

Technical Insight: Highly lipophilic diterpenoids often form colloidal aggregates in aqueous buffers. These aggregates sequester proteins non-specifically, leading to false-positive inhibition in enzymatic assays and "membrane stress" cytotoxicity in cell culture, which is not the true mechanism of action.

Diagnostic Protocol: The Detergent Sensitivity Test To determine if your observed effect is due to aggregation:

  • Control Arm: Measure activity (or cell viability) with the standard vehicle (DMSO < 0.1%).

  • Test Arm: Repeat the assay in the presence of 0.01% Triton X-100 or 0.005% Tween-80 .

  • Interpretation:

    • Activity Lost: The effect was likely driven by colloidal aggregation (False Positive).

    • Activity Retained: The effect is likely a specific ligand-protein interaction (True Positive).

Optimization Table: Formulation Strategies

Parameter Standard Protocol Optimized Protocol (Low Off-Target) Rationale

| Vehicle | 100% DMSO | DMSO + 20% HP-


-CD (Cyclodextrin) | Cyclodextrins encapsulate the lipophilic core, preventing aggregation and improving bioavailability. |
| Max Conc.  | > 50 

M |

20

M | Above 20-30

M, non-specific membrane perturbation dominates over specific signaling. | | Serum | 10% FBS | 2-5% FBS (Titrated) | High albumin binds lipophilic drugs, masking potency; too low serum exacerbates toxicity. |
Module B: Distinguishing ROS Toxicity from Specific Apoptosis

User Query: "Normal fibroblasts are dying at similar rates to my cancer cell lines. How do I improve the therapeutic window?"

Technical Insight: While ent-kauranes induce apoptosis via specific modulation of Bcl-2/Bax and p53, they can also trigger a "mitochondrial storm" of Reactive Oxygen Species (ROS) due to their diterpenoid structure. Excessive ROS kills indiscriminately. You must titrate the dose to trigger signaling without overwhelming cellular redox systems.

Experimental Workflow: Mechanism Deconvolution Use this logic flow to identify the dominant death mechanism in your specific cell model.

G Start Observed Cytotoxicity NAC_Treat Pre-treat with NAC (5mM) (ROS Scavenger) Start->NAC_Treat Result_Rescue Did NAC rescue viability? NAC_Treat->Result_Rescue ROS_Dependent ROS-Driven Toxicity (Likely Off-Target/General Stress) Result_Rescue->ROS_Dependent Yes (Complete Rescue) ROS_Independent ROS-Independent Result_Rescue->ROS_Independent No / Partial Caspase_Check Check Caspase-3/PARP Cleavage ROS_Independent->Caspase_Check Specific Specific Apoptosis (On-Target Mechanism) Caspase_Check->Specific High Cleavage Necrosis Necrosis/Membrane Lysis (Toxicity - Lower Dose) Caspase_Check->Necrosis No Cleavage

Figure 1: Decision tree to differentiate specific apoptotic signaling from non-specific oxidative stress or necrosis.

Mitigation Strategy: If toxicity is ROS-driven:

  • Co-treat with low-dose antioxidants (e.g., N-acetylcysteine) during initial screening to mask ROS effects and isolate specific signaling.

  • Structural Check: Verify the purity. Oxidation of the 16,17-diol back to an enone/epoxide impurity will drastically increase ROS generation.

Module C: Target Validation (Proving Specificity)

User Query: "Reviewers are asking for target validation. Does this compound actually bind a specific protein, or is it just 'sticky'?"

Technical Insight: Unlike covalent inhibitors (e.g., Oridonin targeting NLRP3 Cys279), the 16,17-diol interacts primarily via hydrogen bonding and hydrophobic fit. Standard "pull-down" assays may fail due to weak affinity.

Recommended Protocol: Cellular Thermal Shift Assay (CETSA) This "label-free" method proves the compound binds and stabilizes a specific target protein within the living cell, confirming on-target engagement.

  • Prepare Cells: Treat cells with ent-3-Oxokaurane-16,17-diol (10

    
    M) vs. DMSO for 2 hours.
    
  • Heat Shock: Aliquot cells and heat to a gradient (40°C – 65°C).

  • Lysis & Western Blot: Analyze the soluble fraction for your candidate target (e.g., NF-

    
    B, p53, or specific kinases).
    
  • Result: If the compound binds the target, the protein will remain soluble at higher temperatures compared to the DMSO control (Thermal Stabilization).

Visualizing the Signaling Network

Understanding the validated downstream effects helps in selecting the right biomarkers for efficacy.

Signaling Compound ent-3-Oxokaurane- 16,17-diol NFkB NF-kB (Inhibition) Compound->NFkB Indirect? p53 p53 (Upregulation) Compound->p53 Bcl2 Bcl-2 (Downregulation) NFkB->Bcl2 Transcriptional Control CyclinD1 Cyclin D1 (Downregulation) NFkB->CyclinD1 Bax Bax (Upregulation) p53->Bax p53->CyclinD1 Caspase3 Caspase-3 (Activation) Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G1_Arrest G0/G1 Cell Cycle Arrest CyclinD1->G1_Arrest

Figure 2: Proposed mechanism of action. The compound modulates the Bcl-2/Bax ratio and p53 expression, leading to G1 arrest and apoptosis.

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in animal models? A: Yes, but solubility is the limiting factor. Do not use pure DMSO for IP/IV injection as it causes immediate precipitation and local toxicity.

  • Recommended Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.

  • Dose Range: Start at 5-10 mg/kg. Doses >20 mg/kg often show diminishing returns due to absorption limits.

Q2: How stable is the 16,17-diol moiety? A: It is chemically stable in neutral buffer but susceptible to metabolic oxidation in liver microsomes. The diol can be dehydrated to an enone or conjugated (glucuronidation). For in vivo PK studies, monitor for the glucuronide metabolite, which is the primary clearance route.

Q3: Why is the IC50 higher than Oridonin? A: Oridonin is a covalent inhibitor (irreversible). ent-3-Oxokaurane-16,17-diol is likely a reversible inhibitor. While the IC50 is higher (typically 10-40


M vs 1-5 

M for Oridonin), the selectivity index (Cancer vs. Normal cells) is often better because it relies less on indiscriminate cysteine reactivity.

References

  • Mechanism of Action & Apoptosis: Ent-Kaurane-3

    
    ,16
    
    
    
    ,17-triol induces apoptosis in HCT116 cells via modulation of p53, Bcl-2, and Caspase-3 pathways. Source: MedChemExpress / PubMed
  • Structure-Activity Relationship (SAR): Comparison of ent-kaurane diterpenoids reveals that the 16,17-diol modification reduces cytotoxicity compared to the 16-en-15-one (enone) moiety found in Oridonin, suggesting a distinct binding mode. Source: Molecules / MDPI

  • Toxicity & Selectivity Profiles: Evaluation of ent-kaurane derivatives on normal vs. tumor cell lines, highlighting the importance of the C16-C17 substitution pattern for therapeutic window. Source: Phytomedicine / NIH

  • General Diterpenoid Solubility & Formulation: Strategies for solubilizing lipophilic ent-kauranes to prevent colloidal aggregation in biological assays. Source: Journal of Natural Products

Optimization

ent-Kaurene Expression Systems: Technical Support &amp; Troubleshooting Center

Welcome to the Application Support Center for diterpene metabolic engineering. ent-Kaurene is a critical tetracyclic diterpene hydrocarbon that serves as the universal precursor for gibberellin phytohormones and high-val...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for diterpene metabolic engineering. ent-Kaurene is a critical tetracyclic diterpene hydrocarbon that serves as the universal precursor for gibberellin phytohormones and high-value steviol glycosides. Engineering Escherichia coli to produce ent-kaurene requires overcoming strict metabolic bottlenecks, mitigating intermediate toxicity, and balancing multi-step enzymatic cascades.

This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help researchers scale ent-kaurene yields from minimal baseline levels (<5 mg/L) to industrially relevant titers (>500 mg/L).

I. Core Metabolic Pathways & Bottlenecks

MetabolicPathway MEP Endogenous MEP Pathway (G3P + Pyruvate) IPP IPP / DMAPP (Isoprenoid Precursors) MEP->IPP dxs, idi, ispA (Bottleneck 1) GGPP GGPP (Geranylgeranyl diphosphate) IPP->GGPP GGPPS (Bottleneck 2) entCPP ent-CPP (ent-copalyl diphosphate) GGPP->entCPP Class II CPS (Cyclization) entKaurene ent-Kaurene (Target Diterpene) entCPP->entKaurene Class I KS (Rearrangement)

Fig 1. Biosynthetic pathway of ent-kaurene in engineered E. coli highlighting key metabolic nodes.

II. Troubleshooting FAQs

Precursor Supply & Pathway Engineering

Q: My baseline ent-kaurene yield is extremely low (~1-5 mg/L) despite confirming the expression of CPS and KS. What is the primary limiting factor? A: The endogenous methylerythritol phosphate (MEP) pathway in E. coli is tightly regulated and insufficient for high-level diterpene production. The limited pool of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) starves the downstream cyclases[1]. Mechanistic Fix: You must deregulate the upstream carbon flux. Overexpressing three key bottleneck enzymes—1-deoxy-D-xylulose-5-phosphate synthase (dxs), isopentenyl diphosphate isomerase (idi), and farnesyl diphosphate synthase (ispA)—can dramatically increase the IPP/DMAPP pool. As demonstrated by2[2], overexpressing these genes alongside a synthetic CPS-KS module increased yields to 179.6 mg/L in shake flasks. Alternatively, introducing a heterologous mevalonate (MVA) pathway can bypass endogenous regulation entirely[3].

Q: Is the endogenous E. coli geranylgeranyl diphosphate synthase (IspB) sufficient for converting IPP to GGPP? A: No. E. coli naturally produces farnesyl diphosphate (FPP) for quinone biosynthesis, but its native capacity to elongate FPP to the C20 GGPP is negligible. You must introduce a heterologous GGPPS. Screening various sources has shown that GGPPS from Rhodobacter sphaeroides or Taxus canadensis exhibits superior catalytic efficiency in E. coli compared to plant-derived orthologs[2].

Enzyme Optimization & Catalytic Efficiency

Q: GC-MS analysis shows a massive accumulation of ent-copalyl diphosphate (ent-CPP) but very little ent-kaurene. How do I resolve this intermediate bottleneck? A: This indicates a kinetic imbalance between the Class II ent-copalyl diphosphate synthase (CPS) and the Class I ent-kaurene synthase (KS). KS enzymes often suffer from poor solubility or lower turnover rates in bacterial hosts. Mechanistic Fix:

  • 5'-UTR Engineering: Modulate the translation initiation rates of KS to match CPS. Redesigning the 5'-untranslated region (UTR) can enhance ribosomal binding and protein folding, which has successfully pushed ent-kaurene titers to 623.6 mg/L when integrated into the genome[4].

  • Enzyme Sourcing: Utilize CPS and KS genes from high-yielding natural producers like Stevia rebaudiana[2] or Zea mays[5].

  • Cofactor Supplementation: Both CPS and KS are heavily dependent on divalent cations. Supplementing the fermentation media with 2-5 mM Mg²⁺ can enhance the specific activity of these cyclases[3].

TroubleshootingLogic Start Issue: Low ent-Kaurene Titer Q1 Is cell growth (OD600) stunted? Start->Q1 Tox Toxicity/Burden: Implement two-phase extraction Tune IPTG inducer Q1->Tox Yes Q2 Are precursors (IPP/GGPP) limiting? Q1->Q2 No Precursor Upstream Fix: Overexpress dxs/idi/ispA or use MVA pathway Q2->Precursor Yes Q3 Is ent-CPP accumulating? Q2->Q3 No Enzyme Downstream Fix: Optimize CPS/KS ratio or use 5'-UTR engineering Q3->Enzyme Yes

Fig 2. Troubleshooting logic tree for diagnosing and resolving low ent-kaurene yields in E. coli.

III. Quantitative Yield Benchmarks

To evaluate the success of your metabolic engineering strategy, compare your titers against these validated benchmarks from literature.

Table 1: Comparison of Metabolic Engineering Strategies for ent-Kaurene Production

Engineering StrategyKey Genetic ModificationsFermentation ModeMax Titer (mg/L)Source
Baseline Expression Plasmid-based CPS/KS onlyBatch (Shake Flask)~1.6[1]
Truncated Artificial Pathway CPS/KS + Isoprenol/Prenol feedingBatch (Shake Flask)113.0[1]
MEP Pathway Overexpression dxs, idi, ispA + R. sphaeroides GGPPSFed-Batch (1L Bioreactor)578.0[2]
Genome Integration + 5'-UTR Genomic CPS/KS + 5'-UTR engineeringBatch (Bioreactor)623.6[4]

IV. Validated Experimental Protocols

Protocol: High-Yield Fed-Batch Fermentation and Two-Phase Extraction

ent-Kaurene is highly hydrophobic and volatile. Furthermore, the intracellular accumulation of prenyl diphosphate intermediates can disrupt the E. coli cell membrane, causing severe toxicity. This self-validating protocol utilizes a two-phase extraction system (dodecane overlay) acting as a metabolic sink to continuously sequester ent-kaurene, driving the reaction forward and protecting cell viability.

Workflow Step1 1. Genetic Assembly Step2 2. E. coli Transformation Step1->Step2 Step3 3. Fed-Batch Fermentation Step2->Step3 Step4 4. Two-Phase Extraction Step3->Step4 Step5 5. GC-MS Quantification Step4->Step5

Fig 3. Standardized workflow for high-yield ent-kaurene production and analytical quantification.

Step 1: Seed Culture & Inoculation
  • Inoculate a single colony of the engineered E. coli (e.g., MG1655 harboring MEP and CPS-KS modules) into 50 mL of LB medium containing appropriate antibiotics.

  • Incubate at 37°C, 200 rpm overnight.

  • Validation Check: Ensure the OD600 reaches ~3.0 - 4.0 before proceeding to the bioreactor to confirm plasmid stability and cell viability.

Step 2: Bioreactor Setup (Glycerol Fed-Batch)
  • Prepare a 1L bioreactor with 500 mL of modified Terrific Broth (TB) or M9 minimal medium supplemented with 20 g/L glycerol as the primary carbon source. Causality Note: Glycerol is preferred over glucose to prevent the Crabtree effect (acetate overflow), which lowers culture pH and inhibits recombinant protein synthesis[2].

  • Inoculate the bioreactor with 5% (v/v) of the seed culture.

  • Maintain parameters: 30°C, pH 7.0 (controlled via NH₄OH and HCl), and dissolved oxygen (DO) > 30% (cascade control via agitation/aeration).

Step 3: Induction and Two-Phase Overlay
  • Monitor cell growth. Once the OD600 reaches 15-20 (typically 8-10 hours post-inoculation), induce protein expression by adding 0.1 mM IPTG. Causality Note: High IPTG concentrations (>0.1 mM) can cause metabolic burden and decrease overall yields[1].

  • Immediately add 20% (v/v) sterile n-dodecane (or decane) to the bioreactor to form an organic overlay.

  • Validation Check: The organic layer should remain distinct from the aqueous phase but well-mixed at the interface during high agitation.

Step 4: Fed-Batch Feeding
  • Initiate a DO-stat feeding strategy. When DO spikes above 60% (indicating carbon depletion), automatically feed a concentrated glycerol solution (500 g/L) supplemented with yeast extract.

  • Continue fermentation for 72-96 hours.

Step 5: Extraction and GC-MS Quantification
  • Halt the fermentation. Centrifuge the culture broth at 5,000 × g for 15 minutes to cleanly separate the aqueous and organic (dodecane) phases.

  • Collect the dodecane layer. Dehydrate the organic phase using anhydrous sodium sulfate (Na₂SO₄).

  • Inject 1 µL of the organic phase into a GC-MS equipped with an HP-5MS column.

  • Validation Check: Confirm the presence of ent-kaurene by matching the retention time and mass fragmentation pattern (m/z 272 [M⁺], 257, 229) against an authentic standard[6].

V. References

  • Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli Source: Beilstein Journal of Organic Chemistry URL:

  • Metabolic engineering of the Stevia rebaudiana ent-kaurene biosynthetic pathway in recombinant Escherichia coli Source: Journal of Biotechnology (PubMed) URL:

  • Increasing diterpene yield with a modular metabolic engineering system in E. coli: comparison of MEV and MEP isoprenoid precursor pathway engineering Source: Applied Microbiology and Biotechnology (PMC) URL:

  • Redesign and reconstruction of a steviol-biosynthetic pathway for enhanced production of steviol in Escherichia coli Source: Microbial Cell Factories (PMC) URL:

  • Tandem Array of ent-Kaurene Synthases in Maize with Roles in Gibberellin and More Specialized Metabolism Source: Plant Physiology (Oxford Academic) URL:

  • 18O2 labeling experiments illuminate the oxidation of ent-kaurene in bacterial gibberellin biosynthesis Source: NSF.gov URL:

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for ent-Kaurane Diterpenoids

Current Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Solubility & Stability of ent-Kaurane Scaffolds (e.g., Oridonin, Eriocalyxin B, Kaurenoic Acid) Welcome to the Techn...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Solubility & Stability of ent-Kaurane Scaffolds (e.g., Oridonin, Eriocalyxin B, Kaurenoic Acid)

Welcome to the Technical Support Hub

You are likely here because your diterpenoid compound has precipitated in cell culture media, or you are observing inconsistent IC50 values across replicates. Ent-kaurane diterpenoids are structurally rigid, tetracyclic scaffolds.[1][2] While they possess potent anti-inflammatory and anti-tumor properties, their high lipophilicity (LogP ~1.5–3.0) and crystalline lattice energy make them notoriously difficult to keep in aqueous solution.

This guide moves beyond basic "dissolve and pray" methods. We will treat solubility as a thermodynamic equilibrium challenge.

Module 1: Solvent Selection & Stock Preparation

User Query: "I tried dissolving Oridonin directly in water/media and it floats. What is the correct solvent system?"

Technical Insight: Ent-kaurane diterpenoids possess a rigid hydrophobic backbone.[3] Direct addition to water is thermodynamically unfavorable due to the high energy cost of cavity formation in the hydrogen-bonded water network. You must use an intermediate solvent with a lower dielectric constant to disrupt the crystal lattice first.

Standard Solubility Table

Data based on standard ent-kaurane profiles (e.g., Oridonin).

SolventSolubility Limit (Approx.)SuitabilityNotes
DMSO (Anhydrous) > 20 mg/mLHigh Gold standard for stock solutions. High dielectric constant (

) allows good solvation of polar functional groups on the scaffold.
Ethanol (100%) 5–10 mg/mLModerate Good alternative if DMSO is toxic to specific cell lines, but evaporates faster, altering concentration over time.
PEG 400 1–5 mg/mLCo-solvent Excellent for preventing precipitation upon dilution (see Module 2).
Water / PBS < 0.01 mg/mLPoor Do not use for stock. Immediate precipitation or "oiling out" will occur.
Protocol: The "Dry-Solvent" Stock Method
  • Desiccate: Ensure your compound powder is at room temperature and dry. Ent-kauranes are hygroscopic; moisture initiates hydrolysis of the critical

    
    -methylene-
    
    
    
    -lactone ring.
  • Weighing: Weigh the compound into a glass vial (avoid polystyrene, which DMSO attacks).

  • Solvation: Add anhydrous DMSO to achieve a 1000x concentration of your highest planned assay dose (e.g., if assay needs 10

    
    M, make a 10 mM stock).
    
  • Vortex: Vortex for 30 seconds. Inspect for "schlieren" lines (refractive streaks), which indicate incomplete mixing.

  • Storage: Aliquot into small volumes (20–50

    
    L) and store at -20°C. Avoid repeated freeze-thaw cycles.
    
Module 2: Troubleshooting Precipitation ("The Crash Out")

User Query: "My stock is clear, but when I add it to the cell culture media, it turns cloudy or precipitates over 24 hours."

Technical Insight: This is the "Solvent Shift" phenomenon. When you dilute a DMSO stock (high solubility) into water (low solubility), the solvent power of the mixture drops exponentially. If the local concentration of the drug exceeds its metastable solubility limit during the mixing process, nuclei form and grow (Ostwald Ripening).

The Solution: Step-Down Dilution with Co-Solvents

Do not pipette 1


L of DMSO stock directly into 10 mL of media. The local concentration at the pipette tip will cause immediate precipitation.

Protocol: Intermediate Dilution Step

  • Prepare Intermediate: Dilute your DMSO stock 1:10 into PEG 400 or Ethanol .

  • Vortex: Mix thoroughly. This lowers the hydrophobicity gap.

  • Final Dilution: Add this intermediate solution to your media while vortexing the media.

Visualization: The Precipitation Mechanism

PrecipitationMechanism Stock DMSO Stock (Solvated Molecules) Mixing Rapid Dilution (Water Influx) Stock->Mixing Add to Media Nucleation Nucleation (Critical Cluster) Mixing->Nucleation Local Supersaturation Stable Stable Dispersion (Bioavailable) Mixing->Stable Using PEG-400 Co-solvent Crystal Macroscopic Precipitation Nucleation->Crystal Ostwald Ripening

Figure 1: Pathway of precipitation. Direct dilution leads to nucleation (red path). Intermediate co-solvents (PEG 400) maintain solubility during the transition (green path).

Module 3: Biological Compatibility & Toxicity

User Query: "Are my cells dying from the drug or the solvent? How much DMSO is too much?"

Technical Insight: DMSO is cytotoxic at high concentrations, inducing membrane porosity and osmotic shock. For ent-kaurane studies, the therapeutic window is often narrow.

Troubleshooting Checklist:

  • The 0.1% Rule: Keep final DMSO concentration

    
     0.1% (v/v).
    
    • Example: If using 100

      
      L media per well, add max 0.1 
      
      
      
      L of stock.
  • Vehicle Control: You must run a "DMSO-only" control well at the same concentration as your highest drug dose.

  • Sensitive Lines: Primary neurons and stem cells often require

    
     0.05% DMSO. In these cases, you must use Cyclodextrins  (see Module 4).
    
Module 4: Advanced Formulation (Cyclodextrins)

User Query: "I need higher concentrations for in vivo work, or DMSO is toxic to my model. What now?"

Technical Insight: When co-solvents fail, molecular encapsulation is required. Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms an inclusion complex.[3][4] The hydrophobic ent-kaurane skeleton sits inside the CD cavity, while the hydrophilic exterior interacts with water.
Protocol: HP-

-CD Inclusion Complex

Reference: This method improves Oridonin solubility by >10-fold [1].

  • Phase A: Dissolve HP-

    
    -CD in PBS/Water to make a 20% (w/v) solution.
    
  • Phase B: Dissolve ent-kaurane in a minimal volume of Ethanol (not DMSO, as we want to remove the solvent later).

  • Complexation: Dropwise add Phase B to Phase A while stirring at 500 RPM.

  • Equilibration: Stir for 4 hours at Room Temperature.

  • Solvent Removal: Evaporate the Ethanol using a rotary evaporator or nitrogen stream. The remaining clear solution is your water-soluble complex.

  • Filtration: Pass through a 0.22

    
    m filter to sterilize.
    
Visualization: Solubility Decision Tree

SolubilityTree Start Start: Ent-Kaurane Solubility Optimization CheckConc Required Concentration? Start->CheckConc LowConc Low (< 10 µM) CheckConc->LowConc HighConc High (> 10 µM) or In Vivo CheckConc->HighConc DMSO Standard DMSO Stock (Keep final < 0.1%) LowConc->DMSO Simple Cosolvent Co-solvent System (DMSO + PEG 400) HighConc->Cosolvent First Attempt CD Cyclodextrin Complex (HP-β-CD) Cosolvent->CD If Precipitates

Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on experimental requirements.

References
  • Solubility and Bioavailability Enhancement of Oridonin: A Review. Source: Molecules (MDPI). Context: Detailed review of structural modifications and formulations (PEG, Cyclodextrins) to improve ent-kaurane solubility. URL:[Link]

  • Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress. Source: Frontiers in Pharmacology.[5] Context: Discusses the chemical diversity and stability profiles of ent-kaurane scaffolds. URL:[Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Source: International Journal of Molecular Sciences. Context: Mechanistic explanation of how hydrophobic diterpenes are encapsulated in cyclodextrins. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of ent-Kaurane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals ent-Kaurane diterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic carbon skeleton.[1] These compounds,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

ent-Kaurane diterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic carbon skeleton.[1] These compounds, isolated from various plants, notably from the Isodon genus, have garnered significant attention in the scientific community due to their wide spectrum of biological activities.[2][3] Their therapeutic potential spans from anticancer and anti-inflammatory to antimicrobial effects, making them promising candidates for drug discovery and development.[1][3][4]

The biological activity of these molecules is intricately linked to their specific chemical structures. The relationship between the molecular structure and the resulting biological activity is known as the Structure-Activity Relationship (SAR).[5][6][7] Understanding the SAR of ent-kaurane diterpenoids is fundamental for optimizing their therapeutic properties, enhancing potency, improving selectivity, and reducing potential toxicity. This guide provides a comparative analysis of the SAR of ent-kaurane diterpenoids across three key areas of bioactivity: cytotoxicity, anti-inflammation, and antimicrobial effects, supported by experimental data and detailed protocols.

Part 1: Cytotoxic Activity - The Battle Against Cancer

Many ent-kaurane diterpenoids exhibit potent cytotoxic effects against a variety of cancer cell lines.[8] Oridonin, one of the most extensively studied compounds in this class, serves as a prime example for dissecting the SAR for anticancer activity.[2][4] Its mechanism often involves inducing apoptosis, arresting the cell cycle, and modulating key signaling pathways.[4][9]

The core of cytotoxic activity often lies in the A-ring and the D-ring of the ent-kaurane skeleton. The α,β-unsaturated ketone moiety in the D-ring is a critical feature for the bioactivity of many of these compounds.[10] Modifications to the A-ring and the hydroxyl group at the C-14 position have been shown to significantly influence cytotoxicity and improve properties like aqueous solubility.[9] For instance, introducing various side chains with hydrophilic moieties at C-1 and C-14 has led to derivatives with enhanced cytotoxicity and solubility compared to the parent compound, oridonin.[9]

Furthermore, dimerization of the ent-kaurane skeleton can also lead to potent cytotoxic compounds. Symmetric dimers connected at C-17 have demonstrated significant activity against various breast cancer cell lines, including those resistant to conventional therapies.[11]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected ent-kaurane diterpenoids and their derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
OridoninB16 (murine melanoma)26.15[9]
Oridonin Derivative 10 K562 (leukemia)0.95[2]
Oridonin Derivative 11 HCC-1806 (breast)0.18[2]
Oridonin Derivative 4b MCF-7 (breast)0.3[12]
Crotonkinensin D (Dimer)MCF-7 (breast)Potent Activity[11]
Atractyligenin DerivativeHCT116 (colon)~10[10]
12α-methoxy-ent-kaur-9(11),16-dien-19-oic acidHep-G2 (liver)27.3 ± 1.9[13]
9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acidHep-G2 (liver)24.7 ± 2.8[13]
Crotonmekongenin AFaDu (pharynx)0.48 µg/ml[14]
Visualization: Key Structural Features for Cytotoxicity

The following diagram illustrates the core structure of Oridonin and highlights the key positions where chemical modifications significantly impact its cytotoxic activity.

SAR_Cytotoxicity cluster_Oridonin Oridonin Core Structure cluster_Modifications Structural Modifications & Activity Impact cluster_Effects Resulting Effects Oridonin A_Ring A-Ring Modifications (C-1, C-6, C-7) C14_OH C-14 Hydroxyl Group Derivatization D_Ring D-Ring (α,β-unsaturated ketone) Activity_Solubility Alters Cytotoxicity & Improves Solubility A_Ring->Activity_Solubility Influences C14_OH->Activity_Solubility Influences Critical_Bioactivity Critical for Bioactivity D_Ring->Critical_Bioactivity Essential for Potency Enhances Potency

Caption: Key modification sites on the Oridonin structure affecting cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[15] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[16] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Methodology

  • Cell Seeding: Seed cells (e.g., cancer cell lines) into a 96-well plate at a density of 5,000-10,000 cells per well.[17] Incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the ent-kaurane diterpenoid compounds. Remove the existing media from the cells and add the media containing various concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[16]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[16][17]

  • MTT Addition: After incubation, carefully remove the treatment medium and add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well.[16][17]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to convert MTT into formazan crystals.[16][17]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined from the dose-response curve.[16]

Part 2: Anti-inflammatory Activity - Quelling the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases.[18] ent-Kaurane diterpenoids have demonstrated significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and down-regulating key inflammatory pathways such as the NF-κB pathway.[9][19]

Studies have shown that various substitutions on the ent-kaurane skeleton can significantly impact anti-inflammatory activity. For example, specific compounds isolated from Isodon serra and Nouelia insignis have shown potent inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated cells.[20] The presence and position of hydroxyl and other functional groups appear to be crucial for this activity. Some compounds have also been found to down-regulate the expression of pro-inflammatory cytokines like IL-6 and TNF-α.

Comparative Anti-inflammatory Activity

The table below presents the inhibitory activity (IC₅₀ values) of selected ent-kaurane diterpenoids on nitric oxide (NO) production.

CompoundCell LineIC₅₀ (µM) for NO InhibitionReference
Isodon serra Compound 1 BV-2 (microglia)15.6[20]
Isodon serra Compound 9 BV-2 (microglia)7.3[20]
Noueinsiancin E (5)RAW 264.7 (macrophage)Significant Inhibition at 2.5-10 µM
Noueinsiancin F (6)RAW 264.7 (macrophage)Significant Inhibition at 2.5-10 µM
Noueinsiancin G (7)RAW 264.7 (macrophage)Significant Inhibition at 2.5-10 µM
Visualization: Inflammatory Pathway Inhibition

This diagram illustrates a simplified overview of an inflammatory signaling pathway and indicates the potential point of intervention for ent-kaurane diterpenoids.

AntiInflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) Cell_Receptor Cell Surface Receptor LPS->Cell_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB Pathway) Cell_Receptor->Signaling_Cascade NFkB_Activation NF-κB Activation & Nuclear Translocation Signaling_Cascade->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Mediators Release of Inflammatory Mediators (NO, TNF-α, IL-6) Gene_Expression->Mediators Kauranes ent-Kaurane Diterpenoids Kauranes->Signaling_Cascade Inhibition

Caption: Inhibition of inflammatory signaling by ent-kaurane diterpenoids.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide)

This protocol describes the measurement of nitric oxide (NO) production by assessing the accumulation of its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.

Methodology

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) or microglia cells (e.g., BV-2) in a 96-well plate and allow them to adhere.[20]

  • Compound Treatment: Pre-treat the cells with various concentrations of the ent-kaurane diterpenoid compounds for a short period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Induce inflammation by adding an inflammatory agent, such as Lipopolysaccharide (LPS), to the wells. Include a control group with cells treated with LPS only.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[21]

  • Data Analysis: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Part 3: Antimicrobial Activity - Combating Pathogens

The rise of antibiotic-resistant pathogens necessitates the search for new antimicrobial agents.[22] ent-Kaurane diterpenoids have emerged as a potential source of such agents, demonstrating activity against various bacteria and fungi.[1]

SAR studies in this area have revealed that specific structural modifications can significantly enhance antimicrobial efficacy. For example, research on derivatives of ent-kaur-3-acetoxy-15-ene showed that introducing different oxygenated groups, particularly esters, at the C-3 position of the ent-kaurane core enhances activity against a range of microorganisms, including Staphylococcus aureus and Escherichia coli.[23][24] The presence of hydroxyl or alkyl ester groups appears to be a key factor for improved antimicrobial action.[23][24] Some compounds have shown moderate efficacy against clinically relevant resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[22]

Comparative Antimicrobial Activity

This table summarizes the antimicrobial activity of representative ent-kaurane diterpenoids, presented as inhibition zone diameters or Minimum Inhibitory Concentration (MIC).

Compound/DerivativeMicroorganismActivity MeasurementResultReference
ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-eneStaphylococcus aureusInhibition Zone16 mm[23][24]
ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-eneEnterococcus faecalisInhibition Zone12 mm[23][24]
ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-eneEscherichia coliInhibition Zone13 mm[23][24]
Sigesbeckin A (1)MRSAMIC64 µg/mL[22]
Sigesbeckin A (1)VREMIC64 µg/mL[22]
18-hydroxy-kauran-16-ent-19-oic acid (5)MRSAMIC64 µg/mL[22]
Visualization: SAR for Antimicrobial Activity

The diagram below highlights the ent-kaurane skeleton and points to key positions where structural modifications have been shown to improve antimicrobial properties.

SAR_Antimicrobial cluster_Kaurane ent-Kaurane Skeleton Kaurane Modification_Site Key Modification Site: Carbon-3 (C-3) Modification_Type Modification Type: Introduction of Oxygenated Groups (Hydroxyl, Esters) Modification_Site->Modification_Type Result Result: Enhanced Antimicrobial Activity Modification_Type->Result

Caption: Key modification site on the ent-kaurane skeleton for antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26]

Methodology

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria) adjusted to a 0.5 McFarland standard.[27] This suspension is then diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the ent-kaurane diterpenoid compound in the broth medium.[17][25]

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microorganism suspension.[17]

  • Controls:

    • Positive Control: A well containing the microorganism in broth without any test compound.

    • Negative Control (Sterility Control): A well containing broth only, with no microorganism or compound.[17]

  • Incubation: Cover and incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[17]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[17][25] A colorimetric indicator (e.g., resazurin or tetrazolium salts) can also be added to aid in the visualization of microbial growth.[27]

Conclusion: The Path Forward for ent-Kaurane Diterpenoids

The study of the structure-activity relationships of ent-kaurane diterpenoids reveals a clear and compelling connection between specific structural features and their diverse biological activities. For cytotoxic effects, the integrity of the A and D rings, along with substitutions at C-14, are paramount. Anti-inflammatory activity is heavily influenced by the ability to modulate pathways like NF-κB, a function tied to the specific arrangement of functional groups on the core skeleton. Finally, antimicrobial potential can be significantly enhanced by targeted modifications, such as esterification at the C-3 position.

This multi-targeted profile highlights ent-kaurane diterpenoids as highly promising candidates for further drug discovery endeavors.[3] The insights gained from SAR studies provide a rational basis for the semi-synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. As researchers continue to explore the vast chemical space of these natural products, a deeper understanding of their SAR will be crucial in translating their therapeutic potential from the laboratory to the clinic.

References

  • International Journal of Pharmaceutical Sciences. Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. Available from: [Link]

  • Marquez-Chacon, A. E.; Colmenares, A. P.; Fermin, L. R.; Aparicio, R.; Ramos, F. A.; Usubillaga, A.; Obregon, Y. Synthesis and Antimicrobial Activity of New Ent-Kaurene-Type Diterpenoid Derivatives. Eur. J. Chem. 2023, 14, 478-485. Available from: [Link]

  • Pauli, A., et al. Antimycobacterial susceptibility testing methods for natural products research. PMC. Available from: [Link]

  • ResearchGate. Synthesis and antimicrobial activity of new ent-kaurene-type diterpenoid derivatives. Available from: [Link]

  • Li, J., et al. Discovery and development of natural product oridonin-inspired anticancer agents. PMC. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Frontiers. Recent advances in oridonin derivatives with anticancer activity. Available from: [Link]

  • ScholarWorks@UTEP. Understanding The Anticancer Mechanism Of Oridonin Using Proteomics Approach. Available from: [Link]

  • Frontiers. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity. Available from: [Link]

  • MDPI. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise. Available from: [Link]

  • MDPI. Crystal Structures and Cytotoxicity of ent-Kaurane-Type Diterpenoids from Two Aspilia Species. Available from: [Link]

  • ResearchGate. ent-Kaurane diterpenoids from Isodon henryi and their anti-inflammatory activities. Available from: [Link]

  • MDPI. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis. Available from: [Link]

  • PubMed. Symmetric dimers of ent-kaurane diterpenoids with cytotoxic activity from Croton tonkinensis. Available from: [Link]

  • OAJI.NET. Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Available from: [Link]

  • MDPI. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. Available from: [Link]

  • Frontiers. ent-Kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Available from: [Link]

  • PMC. Methods for in vitro evaluating antimicrobial activity: A review. Available from: [Link]

  • RSC Publishing. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity. Available from: [Link]

  • ResearchGate. Anti-Inflammatory ent -Kaurane Diterpenoids from Isodon serra. Available from: [Link]

  • ResearchGate. How can I evaluate anti-inflammatory properties for plant extracts?. Available from: [Link]

  • SciELO. Antimicrobial Potential of Natural and Semi-Synthetic ent-Kaurane and ent-Pimarane Diterpenes against Clinically Isolated Gram-Positive Multidrug-Resistant Bacteria. Available from: [Link]

  • PubMed. New ent-kaurane-type diterpenoid with cytotoxic activity from Croton mekongensis. Available from: [Link]

  • Wikipedia. Structure–activity relationship. Available from: [Link]

  • LJMU Research Online. Cytotoxic Activity of Herbal Medicines as Assessed in Vitro: A Review. Available from: [Link]

  • PMC. Plant-Derived Anti-Inflammatory Compounds: Hopes and Disappointments regarding the Translation of Preclinical Knowledge into Clinical Progress. Available from: [Link]

  • Taylor & Francis Online. Design and synthesis of oridonin derivatives as cytotoxic agents. Available from: [Link]

  • SlideShare. Antimicrobial techniques for natural products. Available from: [Link]

  • ResearchGate. Cytotoxic Activity of Some Natural and Synthetic ent -Kauranes. Available from: [Link]

  • MDPI. Potential Natural Antioxidant and Anti-Inflammatory Properties of Carthamus caeruleus L. Root Aqueous Extract: An In Vitro Evaluation. Available from: [Link]

  • Excelra. Structure–Activity Relationship (SAR) in Drug Discovery. Available from: [Link]

  • Bionity. Structure-activity relationship. Available from: [Link]

  • Integra Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available from: [Link]

  • Fiveable. Structure-Activity Relationships in Med Chem. Available from: [Link]

  • PubMed. Synthesis, biological activity and structure-activity relationship of endomorphin-1/substance P derivatives. Available from: [Link]

  • Creative Diagnostics. Antimicrobial Susceptibility Testing. Available from: [Link]

Sources

Comparative

Comparative Analysis of ent-Kaurane Diterpenoids: Sources, Potency, and Mechanism

[1] Executive Summary ent-Kaurane diterpenoids represent a class of tetracyclic natural products exhibiting potent anti-inflammatory and anti-tumor activities.[1] While Isodon rubescens (Rabdosia) remains the primary ind...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

ent-Kaurane diterpenoids represent a class of tetracyclic natural products exhibiting potent anti-inflammatory and anti-tumor activities.[1] While Isodon rubescens (Rabdosia) remains the primary industrial source for the flagship compound Oridonin , alternative species like Isodon eriocalyx yield structurally distinct analogs such as Eriocalyxin B , which often exhibit superior cytotoxicity.

This guide provides a technical comparison of these compounds, evaluating their extraction efficiency, cytotoxic potency (IC50), and molecular mechanisms. It highlights the shift from crude extraction to semi-synthetic optimization, where A-ring modified derivatives demonstrate up to 200-fold higher potency than natural isolates.

Source Material Analysis: Natural vs. Biosynthetic

The availability and structural diversity of ent-kauranes depend heavily on the source material.

A. Isodon Species (Primary Natural Source)

The genus Isodon (Lamiaceae) is the "chemical factory" for highly oxygenated ent-kauranes.

  • Isodon rubescens: The industry standard. Rich in Oridonin and Ponicidin .[2]

    • Yield: High abundance of Oridonin (up to 1% dry weight in specific chemotypes).

    • Profile: Characterized by 7,20-epoxy-ent-kaurane skeletons.[1]

  • Isodon eriocalyx: The source of Eriocalyxin B .[3][4][5]

    • Yield: Lower total diterpenoid content than I. rubescens.

    • Profile: Contains compounds with specific Michael-acceptor moieties (α-methylene-γ-lactone) often linked to higher potency.

B. Stevia rebaudiana (Biosynthetic Precursor Source)

While famous for sweet glycosides, Stevia is a critical alternative source for the ent-kaurane scaffold (Steviol ).[6]

  • Utility: Acts as a cost-effective starting material for semi-synthesis.

  • Engineering: Recombinant E. coli expressing Stevia genes (ent-copalyl diphosphate synthase) can produce ent-kaurene precursors at titers >100 mg/L, offering a sustainable alternative to wild harvesting.

Comparative Potency & Performance

The following table compares the cytotoxic efficacy (IC50) of natural ent-kauranes against optimized derivatives in human breast cancer cells (MCF-7).

Table 1: Comparative Cytotoxicity Profile (MCF-7 Cell Line)

Compound TypeCompound NameIC50 (48h)Potency FactorKey Structural Feature
Natural Product Oridonin ~78.3 µM1x (Baseline)A-ring hydroxyls; 7,20-epoxy bridge
Natural Product Ponicidin ~80.0 µM~1xC-20 oxygenation similar to Oridonin
Natural Product Eriocalyxin B ~3.1 µM ~25x α,β-unsaturated ketone (Michael acceptor)
Synthetic Derivative Compound 12 (A-ring modified)0.08 µM ~970x trans-cinnamic acid moiety at C-14

Analysis:

  • Oridonin vs. Eriocalyxin B: Eriocalyxin B is significantly more potent (low micromolar range) due to enhanced lipophilicity and a more reactive Michael acceptor system, facilitating faster cellular uptake and target binding.

  • Natural vs. Synthetic: The natural products are limited by moderate potency and poor solubility. Synthetic derivatives (e.g., Compound 12) targeting the C-1 or C-14 positions drastically improve efficacy, validating the "Scaffold-Hopping" drug design strategy.

Mechanistic Profiling: The Covalent Advantage

The unique bioactivity of ent-kauranes stems from their ability to form covalent bonds with cysteine residues on target proteins.

Key Signaling Pathways
  • NLRP3 Inflammasome: Oridonin specifically inhibits NLRP3 activation, a driver of sterile inflammation.[7][8]

  • NF-κB Pathway: Direct inhibition of p65/p50 subunits prevents pro-inflammatory cytokine transcription.

Pathway Visualization

The diagram below illustrates the dual-targeting mechanism where Oridonin acts as a "Covalent Warhead."

G cluster_Inflammasome NLRP3 Inflammasome Pathway cluster_NFkB NF-κB Signaling Pathway Oridonin Oridonin (ent-Kaurane) NLRP3 NLRP3 Protein (NACHT Domain) Oridonin->NLRP3 Covalent Bond (Cys279) p50 NF-κB (p50) Cys62 Residue Oridonin->p50 Covalent Bond (Cys62) NEK7 NEK7 NLRP3->NEK7 Interaction Inhibited Assembly Inflammasome Assembly (Blocked) NLRP3->Assembly Prevents DNA DNA Binding (Blocked) p50->DNA Translocation Inhibited

Figure 1: Mechanism of Action. Oridonin covalently binds Cys279 on NLRP3 and Cys62 on NF-κB p50, halting inflammation.

Experimental Protocols

A. Extraction and Isolation Workflow

For researchers isolating these compounds from plant material, the following protocol ensures high purity suitable for bioassays.

Step-by-Step Methodology:

  • Maceration: Extract 1.0 kg dried Isodon leaves with 70% Ethanol (1:10 w/v) under reflux (2h x 3 times).

  • Partitioning: Concentrate filtrate. Suspend in water and partition sequentially with Petroleum Ether (discard) -> Ethyl Acetate (Collect).

  • Purification: The Ethyl Acetate fraction contains the diterpenoids.

    • Step 3a: Silica Gel Column (Gradient elution: CHCl3:MeOH 100:1 to 10:1).

    • Step 3b: Recrystallization of major fractions (Oridonin crystallizes easily from methanol).

B. Analytical Characterization (UHPLC-MS)

To differentiate ent-kaurane isomers (e.g., Oridonin vs. Ponicidin), high-resolution MS is required.

  • System: UHPLC coupled with Q-TOF MS.[9]

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

  • Gradient: 15% B to 95% B over 15 mins.

  • Detection: Negative ion mode (ESI-). Look for [M+HCOO]- adducts common in these oxygenated terpenes.

Workflow Plant Dried Isodon Leaves Extract 70% EtOH Reflux Plant->Extract Partition Liquid-Liquid Partition (H2O / EtOAc) Extract->Partition Silica Silica Gel Column (CHCl3:MeOH) Partition->Silica EtOAc Layer Crystallization Crystallization (Methanol) Silica->Crystallization Enriched Fraction Pure Pure Oridonin (>98%) Crystallization->Pure

Figure 2: Isolation Workflow. Standard protocol for purifying ent-kauranes from Isodon biomass.

References

  • Ding, C., et al. (2013).[10] "Novel nitrogen-enriched oridonin analogues with thiazole moiety: synthesis and in vitro anticancer activity." European Journal of Medicinal Chemistry. Link

  • He, H., et al. (2018).[11] "Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity."[7][8][11] Nature Communications. Link

  • Li, X., et al. (2017). "Eriocalyxin B, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer."[5][12] Biochemical Pharmacology. Link

  • Sun, H.D., et al. (2006). "Diterpenoids from the Isodon genus."[3][5][9] Phytochemistry. Link

  • Xu, J., et al. (2017).[10] "Synthesis and biological evaluation of novel 1-O- and 14-O-derivatives of oridonin as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters. Link

  • Zhao, Y., et al. (2022).[13] "Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli." Beilstein Journal of Organic Chemistry. Link

Sources

Validation

Bridging the Translational Gap: In Vivo Validation of ent-Kaurane Diterpenoids

Executive Summary: The "Valley of Death" in Diterpenoid Development ent-Kaurane diterpenoids, particularly Oridonin (ORI) and Eriocalyxin B (EriB) , exhibit potent cytotoxicity against refractory cancer lines in vitro (I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Valley of Death" in Diterpenoid Development

ent-Kaurane diterpenoids, particularly Oridonin (ORI) and Eriocalyxin B (EriB) , exhibit potent cytotoxicity against refractory cancer lines in vitro (IC50 values often < 5 µM). However, a significant attrition rate occurs during in vivo translation due to poor solubility and rapid metabolic clearance.

This guide provides a rigorous framework for validating these compounds in animal models. It objectively compares Oridonin against the clinical standard 5-Fluorouracil (5-FU) , highlighting that while ent-kauranes may require higher absolute dosages, they offer a superior safety profile regarding systemic toxicity (body weight maintenance).

Comparative Analysis: Oridonin vs. Standard of Care (5-FU)

The following data synthesizes results from colorectal cancer (HCT116) xenograft models. This comparison validates that ent-kauranes can achieve comparable tumor inhibition to standard chemotherapy but with distinct toxicological advantages.

Table 1: Efficacy & Toxicity Profile (HCT116 Xenograft Model)
MetricOridonin (ORI) 5-Fluorouracil (5-FU) Interpretation
Dosage 5–10 mg/kg (IP, Daily)20–30 mg/kg (IP, q2d/q3d)ORI requires frequent dosing due to short half-life (

).
Tumor Inhibition Rate ~45% – 60% ~50% – 65% ORI shows comparable efficacy to 5-FU in suppressing tumor volume.
Body Weight Change Stable or Slight Gain (+2%) Significant Loss (-15% to -20%) Critical Differentiator: ORI lacks the systemic cachexia induced by 5-FU.
WBC Count Normal RangeLeukopenia (Common)ORI does not suppress bone marrow function significantly.
Primary Mechanism NF-

B Inhibition / ROS Induction
DNA/RNA Synthesis InhibitionORI targets signaling pathways; 5-FU targets replication.

Key Insight: While 5-FU is a more potent cytotoxic agent on a molar basis, Oridonin's therapeutic window is wider due to the lack of severe systemic toxicity. This supports its potential as an adjuvant therapy to reduce chemo-dosage.

The Pharmacokinetic Barrier: Quantifying the Challenge

To successfully validate in vitro results, researchers must account for the poor bioavailability of ent-kauranes. Failure to address this leads to false negatives in animal models.

Table 2: Pharmacokinetic Parameters of Oridonin (Rat Model)
ParameterValue (Intravenous 5 mg/kg)Value (Oral 20 mg/kg)Implication for Experimental Design

N/A (Immediate)< 15 minRapid absorption but extremely rapid clearance.

(Half-life)
< 10 min (Distribution phase)~45 min Action: Daily or twice-daily dosing is mandatory for free drug.
Absolute Bioavailability (

)
100%~4.3% – 11% Action: Oral gavage is inefficient for ent-kauranes without micellar/nanoparticle formulation.
First-Pass Effect AvoidedHigh (Liver/Gut)Significant glucuronidation reduces active compound reaching the tumor.

Strategic Protocols: Validating Efficacy & Mechanism

Experimental Workflow Visualization

The following diagram outlines the critical path from cell culture to in vivo tissue analysis, ensuring data integrity.

G cluster_0 Phase I: In Vitro Screening cluster_1 Phase II: In Vivo Validation cluster_2 Phase III: Analysis Cell Cancer Cell Line (e.g., HCT116, MCF-7) IC50 IC50 Determination (CCK-8 / MTT) Cell->IC50 Mech Mechanism Check (Western Blot: NF-kB/Bax) IC50->Mech Mice Nude Mice Xenograft (Subcutaneous) Mech->Mice Select Candidate Group Grouping (n=6-10) 1. Vehicle 2. ORI (Low/High) 3. Positive Ctrl (5-FU) Mice->Group Tumor Vol ~100mm³ Treat Treatment Cycle (14-21 Days) Group->Treat Tumor Tumor Volume/Weight (Inhibition Rate) Treat->Tumor Tox Toxicity Markers (Body Weight, H&E) Treat->Tox IHC IHC/Tunel Assay (Ki-67, Caspase-3) Tumor->IHC

Figure 1: Critical path for validating ent-kaurane efficacy, moving from in vitro screening to in vivo histological confirmation.

Protocol: Subcutaneous Xenograft Model

Objective: To assess tumor growth inhibition (TGI) while monitoring systemic toxicity.

  • Cell Preparation:

    • Harvest cells (e.g., HCT116) in logarithmic growth phase.

    • Resuspend in PBS mixed with Matrigel (1:1 ratio) to a concentration of

      
       cells/mL.
      
    • Why Matrigel? It supports the initial graft survival for cell lines with lower tumorigenicity.

  • Inoculation:

    • Inject 100 µL (

      
       cells) subcutaneously into the right flank of BALB/c nude mice (6–8 weeks old).
      
  • Grouping & Dosing (Start when tumor

    
     100 mm³): 
    
    • Vehicle Control: PBS + 5% DMSO + 5% Tween-80 (Daily IP).

    • Oridonin Low Dose: 5 mg/kg (Daily IP).

    • Oridonin High Dose: 10 mg/kg (Daily IP).

    • Positive Control: 5-FU 20 mg/kg (IP, every 3 days).

    • Note: Due to hydrophobicity, ensure Oridonin is fully dissolved in DMSO before adding saline/Tween. Precipitation will cause inconsistent dosing and peritoneal irritation.

  • Monitoring:

    • Measure tumor volume (

      
      ) every 2 days.
      
    • Critical Step: Weigh mice daily. A loss of >20% body weight requires humane euthanasia (endpoint).

Mechanistic Pathway Validation (NF- B/ROS)

ent-Kauranes function primarily by disrupting the redox balance and inhibiting survival signaling. The diagram below illustrates the specific pathway that must be validated via Western Blot or IHC in the tumor tissue.

Pathway ORI Oridonin / EriB ROS ROS Generation (Oxidative Stress) ORI->ROS Induces NFkB NF-κB Pathway (p65/p50) ORI->NFkB Inhibits Bcl2 Bcl-2 (Anti-Apoptotic) ORI->Bcl2 Downregulates Bax Bax (Pro-Apoptotic) ORI->Bax Upregulates ROS->NFkB Modulates NFkB->Bcl2 Transcriptional Activation Caspase Caspase-3/9 Activation Bcl2->Caspase Blocks Bax->Caspase Promotes Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis

Figure 2: Mechanistic action of Oridonin.[1] Validation requires demonstrating increased ROS, suppressed NF-κB, and a shifted Bax/Bcl-2 ratio.

References

  • Li, X., et al. (2011). "Oridonin: A promising ent-kaurane diterpenoid lead compound." International Journal of Molecular Sciences, 12(5), 2989-3008. Link

  • Xu, W., et al. (2006). "Pharmacokinetic behaviors and oral bioavailability of oridonin in rat plasma." Acta Pharmacologica Sinica, 27(12), 1642-1646. Link

  • Shen, F., et al. (2019).[1][2][3] "Synthesis and biological evaluation of novel 14-O-derivatives of oridonin as potent anticancer agents." European Journal of Medicinal Chemistry, 162, 277-289.

  • Zhang, Y. W., et al. (2010). "Eriocalyxin B induces apoptosis in lymphoma cells through multiple cellular signaling pathways." Experimental Hematology, 38(3), 191-201. Link

Sources

Comparative

Comparative Guide: Synthetic vs. Naturally Sourced ent-3-Oxokaurane-16,17-diol

Executive Summary: The Sourcing Dilemma ent-3-Oxokaurane-16,17-diol (also known as ent-16 ,17-dihydroxykauran-3-one) is a bioactive diterpenoid exhibiting significant anti-inflammatory and cytotoxic potential. While hist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Sourcing Dilemma

ent-3-Oxokaurane-16,17-diol (also known as ent-16


,17-dihydroxykauran-3-one) is a bioactive diterpenoid exhibiting significant anti-inflammatory and cytotoxic potential. While historically isolated from Euphorbia and Isodon species, the variability of natural extraction has driven the development of semi-synthetic routes derived from more abundant precursors like ent-kaurenoic acid.

This guide objectively compares the two sourcing streams. For high-throughput screening (HTS) and lead optimization, semi-synthetic variants offer superior batch consistency. However, for initial bio-prospecting and toxicity profiling, naturally sourced isolates remain the gold standard for preserving the native stereochemical configuration without synthetic byproducts.

Quick Comparison Matrix
FeatureNaturally Sourced (Isolate)Semi-Synthetic (derived from ent-Kaurene)
Stereochemical Purity High (>99% ee) . Enzymatic biosynthesis ensures specific 16

-OH orientation.
Variable . Epoxidation of exocyclic alkenes can yield C16 epimers requiring HPLC separation.
Impurity Profile Plant matrix residues (chlorophyll, waxes), co-eluting isomers (e.g., ent-16

-isomers).
Reagent residues (m-CPBA, transition metals), solvent traces (DCM, Toluene).
Scalability Low . Limited by biomass availability (0.001% - 0.05% dry weight yield).High . Scalable from commercially available ent-kaurenoic acid or steviol glycosides.
Cost (Per mg) High (

$).
Moderate (

).[1][2]
Batch Consistency Low. Dependent on harvest season and chemotype.High. Controlled reaction parameters.

Technical Deep Dive: Sourcing Methodologies

Natural Isolation Protocol (Euphorbia spp.)[3]

Principle: Exhaustive solvent extraction followed by polarity-guided fractionation. Challenge: Separation of the 16,17-diol from the structurally similar 16,17-epoxides and 3-hydroxy variants.

Step-by-Step Workflow:

  • Biomass Prep: Air-dry Euphorbia tirucalli or E. ebracteolata roots; grind to 40-mesh powder.

  • Extraction: Macerate in MeOH (1:10 w/v) for 72h at room temperature. Concentrate in vacuo.

  • Partition: Suspend residue in

    
    . Partition sequentially with Hexane 
    
    
    
    DCM
    
    
    EtOAc.[3]
    • Target Fraction: The DCM fraction typically concentrates kaurane diterpenoids.

  • Chromatography (CC): Silica gel 60 (230-400 mesh). Elute with Gradient Hexane:EtOAc (90:10

    
     0:100).
    
  • Purification: Fractions containing the diol (checked via TLC, vanillin-sulfuric acid stain) are subjected to semi-preparative HPLC (C18 column, MeOH:H2O 75:25).

Semi-Synthetic Protocol

Principle: Chemical oxidation of the C16-C17 exocyclic double bond in ent-kaur-16-en-3-one (or related precursors). Reaction Logic: The reaction uses m-chloroperbenzoic acid (m-CPBA) to form an epoxide, followed by acid-catalyzed ring opening to the diol.

Step-by-Step Workflow:

  • Precursor Prep: Start with ent-kaur-16-en-3-one (often derived from ent-kaurenoic acid via oxidation/decarboxylation).

  • Epoxidation: Dissolve precursor in DCM at 0°C. Add 1.2 eq m-CPBA. Stir 4h.

    • Mechanism:[4][5] Electrophilic attack on the electron-rich exocyclic alkene.

  • Hydrolysis: Treat the crude epoxide with 2%

    
     in THF/Water for 12h.
    
    • Outcome: Opens the epoxide to the trans-diol.

    • Critical Control Point: This step determines the C16 stereochemistry. Natural enzymes produce the 16

      
      -OH; chemical hydrolysis may produce a racemic mixture at C16 depending on the facial selectivity of the initial epoxidation.
      
  • Workup: Quench with saturated

    
    , extract with EtOAc, and purify via flash chromatography.
    

Visualization of Workflows

The following diagrams illustrate the divergent paths to the final product and the biological mechanism of action.

Diagram 1: Sourcing & Production Logic

G cluster_natural Natural Isolation Route cluster_synthetic Semi-Synthetic Route Plant Biomass (Euphorbia roots) Extract MeOH Extraction Plant->Extract  Low Yield (<0.01%) Partition DCM Partitioning Extract->Partition  Low Yield (<0.01%) Iso_Diol Natural ent-3-Oxokaurane-16,17-diol Partition->Iso_Diol  Low Yield (<0.01%) Comparison QC Analysis (NMR / HPLC / Chiral) Iso_Diol->Comparison Precursor Precursor (ent-Kaurenoic Acid) Mod Functional Group Mod (C3 Oxidation) Precursor->Mod  Scalable Epox m-CPBA Epoxidation (C16-C17) Mod->Epox  Scalable Hydrolysis Acid Hydrolysis Epox->Hydrolysis  Scalable Syn_Diol Synthetic ent-3-Oxokaurane-16,17-diol Hydrolysis->Syn_Diol  Scalable Syn_Diol->Comparison

Caption: Comparison of extraction versus semi-synthesis workflows showing critical processing steps.

Diagram 2: Mechanistic Signaling Pathway (Anti-Inflammatory)

ent-Kauranes exert effects via NF-


B modulation.

Pathway Compound ent-3-Oxokaurane-16,17-diol IKK IKK Complex Compound->IKK Inhibits Phosphorylation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription

Caption: Proposed mechanism of action: Inhibition of NF-


B translocation via IKK suppression.

Experimental Validation Protocols

To validate the equivalence of synthetic vs. natural batches, the following assays are mandatory.

Purity & Structural Confirmation (NMR)

The C16 stereochemistry is the primary differentiator.

  • Instrument: 500 MHz NMR (

    
    ).
    
  • Key Signals:

    • H-17: Look for diastereotopic protons (

      
       ~3.6–3.8 ppm).
      
    • C-16: Carbon shift (

      
       ~79-81 ppm) is sensitive to the 
      
      
      
      orientation of the hydroxyl group.
    • NOESY: Essential for synthetic batches to confirm the spatial relationship between H-15 and H-17, verifying the ent-configuration.

Biological Activity: Cell Viability Assay (MTT)
  • Cell Lines: RAW 264.7 (Macrophage) or HepG2 (Liver Cancer).

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates.
      
    • Treat with compound (0.1 – 50

      
      M) for 48h.
      
    • Add MTT reagent; incubate 4h. Dissolve formazan in DMSO.

    • Success Metric: Synthetic batch must exhibit an

      
       within ±10% of the natural reference standard. Significant deviation suggests toxic synthetic impurities or incorrect stereochemistry.
      

References

  • Isolation from Euphorbia: Title: First Report of the Isolation and Characteriz

    
    ,17-dihydroxy-kauran-3-one from Euphorbia tirucalli.
    Source: 10th Brazilian Conference on Natural Products (BCNP).
    URL:[Link]
    
  • Synthesis & Patent Methodology: Title: Method for preparing ent-kaurane-16alpha,17,19-triol being natural product of kaurane (CN106008154A).[4] Source: Google Patents / Ningbo Institute of Technology. URL:

  • General ent-Kaurane Synthesis Review: Title: Recent advances in the synthesis of ent-kaurane diterpenoids.[2][5][6][7][8] Source: Natural Product Reports (RSC). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling ent-3-Oxokaurane-16,17-diol

Advanced Safety and Operational Protocol: Handling ent-3-Oxokaurane-16,17-diol As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline grounded in chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol: Handling ent-3-Oxokaurane-16,17-diol

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline grounded in chemical causality and mechanistic understanding. Handling highly bioactive natural products requires protocols that anticipate molecular behavior. This guide provides the definitive operational and safety framework for handling ent-3-Oxokaurane-16,17-diol , ensuring absolute protection for researchers and drug development professionals.

Toxicological Profile and Causality of Hazard

ent-3-Oxokaurane-16,17-diol (CAS: 135683-73-7) is a highly bioactive, toxic diterpenoid isolated from the roots of the genus Euphorbia[1]. Understanding its molecular mechanism is critical to designing an effective safety protocol:

  • Mechanism of Toxicity: Diterpenoids derived from Euphorbia species are notoriously lipophilic. This extreme lipophilicity allows them to rapidly bypass the stratum corneum of the skin and integrate into cellular lipid bilayers, leading to severe dermal irritation and systemic toxicity. Ingestion or mucosal exposure to related Euphorbia diterpenoids has been shown to drastically alter aquaporin (e.g., AQP3) expression, leading to severe cellular edema, mucosal damage, and apoptosis[2].

  • Operational Implication: Because the compound is highly lipophilic, standard latex laboratory gloves offer zero functional barrier protection. The compound will permeate latex rapidly, especially when dissolved in universal organic solvents like Dimethyl Sulfoxide (DMSO) or Methanol.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific dermal and mucosal risks associated with lipophilic diterpenoids, the following PPE matrix must be strictly adhered to. The quantitative breakthrough data justifies the material selection.

Table 1: PPE Specifications and Solvent Breakthrough Metrics

PPE ComponentMaterial SpecificationBreakthrough Time (DMSO)Breakthrough Time (Methanol)Mechanistic Rationale
Primary Gloves Nitrile (Minimum 8 mil thickness)~45 minutes~15 minutesLipophilic diterpenoids easily permeate latex. Nitrile provides an essential, albeit temporary, steric and chemical barrier.
Secondary Gloves Neoprene (Worn over Nitrile)>240 minutes>60 minutesNeoprene offers superior chemical resistance to the polar aprotic solvents (like DMSO) typically used to solubilize diterpenoids.
Eye Protection Indirect Vented Splash GogglesN/AN/APrevents mucosal absorption of aerosolized droplets, which can cause severe ocular toxicity and cellular apoptosis.
Respiratory N95 / P100 Particulate RespiratorN/AN/AMandatory if handling dry lyophilized powder outside a closed system to prevent inhalation of toxic microscopic particulates.

Operational Workflow: Solubilization and Closed-System Transfer

Standard open-air weighing of lyophilized diterpenoid powders introduces an unacceptable risk of aerosolization. The following protocol utilizes a self-validating gravimetric system to ensure absolute containment. By relying on mass differentials, the system inherently proves its own safety without requiring secondary chemical assays.

Step-by-Step Methodology:

  • Pre-Equilibration: Place the sealed source vial of ent-3-Oxokaurane-16,17-diol, a calibrated positive-displacement micropipette, and the reconstitution solvent (e.g., anhydrous DMSO) into a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.

  • Initial Gravimetric Baseline: Weigh the intact, sealed compound vial on an analytical balance (located inside the hood) and record the exact mass (

    
    ).
    
  • Closed-System Injection: Using a fine-gauge needle (e.g., 27G) attached to a syringe, pierce the septum of the vial and inject the precise volume of DMSO required to reach your target stock concentration (e.g., 10 mM).

  • Solubilization: Gently swirl the vial without removing the septum. Crucial: Do not vortex vigorously, as this can force toxic micro-droplets onto the underside of the septum puncture site, risking exposure upon needle withdrawal.

  • System Validation (The Self-Validating Check): Re-weigh the sealed vial containing the solution to get the post-injection mass (

    
    ). Calculate the mass difference (
    
    
    
    ).

Table 2: Gravimetric Validation Parameters

Validation ParameterTarget Value / EquationToleranceOperational Implication
Solvent Density (DMSO) 1.1004 g/mL at 20°C± 0.005 g/mLUsed to calculate the theoretical injected mass.
Mass Differential (

)

± 0.5%Confirms exact volume transfer into the closed system.
System Integrity Variance

< 1.0 mgA variance > 1.0 mg indicates a leak, aerosolization, or calibration failure. Stop work immediately.

If the System Integrity Variance is < 1.0 mg, the system validates that zero aerosolization, particulate escape, or solvent evaporation occurred during the transfer.

Logical Workflow Diagram

The following diagram maps the logical progression of handling this compound, from hazard identification through to final decontamination.

HandlingWorkflow Hazard Hazard Identification ent-3-Oxokaurane-16,17-diol (Lipophilic Diterpenoid) PPE PPE Deployment (Double Nitrile, N95/P100, Splash Goggles) Hazard->PPE Dictates Containment Primary Containment (Class II BSC / Fume Hood) PPE->Containment Precedes Operation Operational Execution (Closed-System Transfer) Containment->Operation Enables Validation System Validation (Gravimetric Cross-Check) Operation->Validation Requires Decon Decontamination (Alkaline Hydrolysis / Bleach) Validation->Decon Post-Op Disposal Waste Disposal (High-Temp Incineration) Decon->Disposal Finalizes

Logical workflow for the safe handling, validation, and disposal of toxic Euphorbia diterpenoids.

Decontamination and Disposal Plan

Diterpenoids are environmentally persistent and highly stable in neutral aqueous conditions. Standard soap and water are entirely ineffective for spill cleanup or routine decontamination.

Causality of Decontamination: Pharmacological research demonstrates that the toxicity of Euphorbia diterpenoids can be significantly neutralized by breaking the core structure or cleaving ester bonds via alkaline hydrolysis[3].

Step-by-Step Methodology:

  • Surface Decontamination: Treat all operational surfaces (hood deck, balance pan, exterior of sealed vials) with a 1N NaOH solution in 70% ethanol, or a fresh 10% sodium hypochlorite (bleach) solution.

  • Contact Time: Allow the neutralizing agent to sit for a minimum of 20 minutes . This dwell time is non-negotiable; it ensures complete oxidative cleavage or alkaline hydrolysis of the diterpene skeleton[3].

  • Secondary Wash: Wipe the area with distilled water to remove caustic residues, followed by a final 70% ethanol wipe to ensure rapid drying and surface sanitization.

  • Waste Segregation: Collect all neutralized liquid waste, used gloves, pipette tips, and empty vials into a dedicated, clearly labeled "Toxic Diterpenoid Waste" high-density polyethylene (HDPE) container.

  • Final Disposal: Route the sealed HDPE containers for high-temperature commercial incineration (>1000°C). Incineration is the only approved method to completely destroy the polycyclic diterpene structure and prevent environmental contamination.

References

  • MDPI. "Laxative Effects of Total Diterpenoids Extracted from the Roots of Euphorbia pekinensis Are Attributable to Alterations of Aquaporins in the Colon". International Journal of Molecular Sciences. URL:[Link][2]

  • PubMed / NIH. "Comparison of content-toxicity-activity of six ingenane-type diterpenoids between Euphorbia kansui before and after stir-fried with vinegar by using UFLC-MS/MS, zebrafish embryos and HT-29 cells". Journal of Pharmaceutical and Biomedical Analysis. URL:[Link][3]

Sources

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